Ethyl mandelate
描述
Ethyl mandelate has been reported in Angelica gigas and Artemisia judaica with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
ethyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057829 | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00026 [mmHg] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
774-40-3, 4358-88-7, 10606-72-1 | |
| Record name | (±)-Ethyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL MANDELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to ethyl mandelate, an important intermediate in the pharmaceutical and fine chemical industries.[1] The protocols detailed herein are compiled from established literature and patents, offering a practical resource for laboratory and process development applications. This document covers the classical Fischer-Speier esterification, synthesis from benzaldehyde cyanohydrin, and modern enzymatic and solid acid-catalyzed methods.
Fischer-Speier Esterification of Mandelic Acid
The most traditional method for synthesizing this compound is the Fischer-Speier esterification of mandelic acid with ethanol, catalyzed by a strong mineral acid. This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol reactant or by removing water as it is formed.[2][3]
Experimental Protocol
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid (1.0 equivalent).
-
Add a large excess of absolute ethanol (e.g., 5-10 equivalents), which also serves as the solvent.[4]
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[5]
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Reaction Pathway
Caption: Fischer-Speier esterification of mandelic acid with ethanol.
Synthesis from Benzaldehyde Cyanohydrin
An alternative high-yield route involves the alcoholysis of mandelonitrile (benzaldehyde cyanohydrin) in the presence of hydrogen chloride. This method avoids the equilibrium limitations of the Fischer esterification.
Experimental Protocol
Materials:
-
Benzaldehyde cyanohydrin (Mandelonitrile)
-
Ethanol
-
Hydrogen chloride (gas or solution in ethanol)
-
Chlorobenzene (for workup)
-
Ammonia (gas, for neutralization)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place 5 moles of ethanol and heat to 55°C.
-
Prepare two separate solutions:
-
Solution A: 2 moles of benzaldehyde cyanohydrin in 5 moles of ethanol.
-
Solution B: 5.4 moles of HCl in 21 moles of ethanol.
-
-
Add both solutions dropwise to the heated ethanol, maintaining the temperature between 55-60°C.
-
After the addition is complete, heat the mixture to reflux (approximately 80°C) for 6 hours.
-
Cool the reaction mixture. Neutralize the excess HCl by bubbling gaseous ammonia through the solution, which precipitates ammonium chloride.
-
Add chlorobenzene to the mixture and remove the excess ethanol by distillation.
-
Cool the remaining mixture and filter off the solid ammonium chloride.
-
The this compound is isolated from the filtrate by vacuum distillation.
Reaction Pathway
Caption: Synthesis of this compound from benzaldehyde cyanohydrin.
Enzymatic Synthesis of (R)-Ethyl Mandelate
Biocatalytic methods offer the advantage of high stereoselectivity, providing access to enantiomerically pure esters which are crucial for many pharmaceutical applications. Lipases are commonly employed for the kinetic resolution of racemic mandelic acid or its esters.
Experimental Protocol
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., diisopropyl ether)
-
Acylating agent (for resolution of mandelic acid, e.g., vinyl acetate)
Procedure (Kinetic Resolution of Racemic this compound):
-
In a temperature-controlled vessel, dissolve racemic this compound in a suitable organic solvent like diisopropyl ether.
-
Add an aqueous buffer solution to create a biphasic system.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40-50°C). The lipase will selectively hydrolyze one enantiomer (e.g., (S)-ethyl mandelate) to (S)-mandelic acid.
-
Monitor the reaction for enantiomeric excess (ee) and conversion, for instance by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining (R)-ethyl mandelate and the formed (S)-mandelic acid.
-
Separate the enzyme by filtration.
-
Separate the organic and aqueous layers. The (R)-ethyl mandelate remains in the organic layer, while the sodium salt of (S)-mandelic acid is in the aqueous layer.
-
Isolate the (R)-ethyl mandelate from the organic phase by solvent evaporation. The (S)-mandelic acid can be recovered from the aqueous phase by acidification and extraction.
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Synthesis via Solid Acid Catalysis
To address the environmental and practical issues associated with homogeneous acid catalysts (e.g., corrosion, difficult separation), solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) can be employed. These catalysts are easily recoverable and reusable, making the process more sustainable.
Experimental Protocol
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Amberlyst-15 resin
-
Ethyl acetate
Procedure:
-
Activate the Amberlyst-15 resin by washing with ethanol and drying.
-
In a round-bottom flask, combine mandelic acid, an excess of absolute ethanol, and the activated Amberlyst-15 resin (e.g., 10-20% by weight of the mandelic acid).
-
Heat the mixture to reflux with stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Remove the excess ethanol from the filtrate by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to remove any unreacted mandelic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Logical Relationship Diagram
References
Ethyl Mandelate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate, the ethyl ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile building block in the synthesis of a variety of more complex chiral molecules and active pharmaceutical ingredients (APIs).[1] Its utility stems from the presence of a stereogenic center at the α-carbon, allowing for the introduction of specific stereochemistry into a target molecule. This guide provides an in-depth overview of the core chemical properties of this compound, including its physical characteristics, spectral data, solubility, and reactivity. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their laboratory work.
Chemical and Physical Properties
This compound can exist as a racemic mixture (a 1:1 mixture of its two enantiomers, (R)- and (S)-ethyl mandelate) or as individual, optically pure enantiomers. The physical properties can vary slightly between the racemate and the pure enantiomers, particularly the melting point and optical activity.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | ethyl 2-hydroxy-2-phenylacetate | [2] |
| CAS Number (Racemate) | 774-40-3 | [2] |
| Appearance | Colorless liquid or white solid | |
| Melting Point (Racemate) | 35 - 37 °C | |
| Boiling Point (Racemate) | 253-255 °C (at 760 mmHg) | |
| Density (Racemate) | 1.115 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.512 |
Table 2: Properties of this compound Enantiomers
| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Source(s) |
| CAS Number | 10606-72-1 | 13704-09-1 | Chem-Impex |
| Melting Point | 33-34 °C | 27.0 to 30.0 °C | Chem-Impex, TCI |
| Boiling Point | 103-105 °C (at 2 mmHg) | Not specified | Chem-Impex |
| Optical Rotation [α]D²⁰ | -134° (c=3, CHCl₃) | +135.0 to +140.0° (c=1, CHCl₃) | Chem-Impex, TCI |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42-7.26 (m, 5H, Ar-H), 5.14 (s, 1H, CH-OH), 4.21 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 3.9 (br s, 1H, OH), 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH₃) | |
| FT-IR (Gas Phase) | ~3500 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2980 cm⁻¹ (Aliphatic C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) | |
| Mass Spectrometry (EI) | m/z 180 (M⁺), 107 (base peak, [C₆H₅CHOH]⁺), 79, 77 |
Solubility and Reactivity
-
Solubility : this compound is soluble in methanol and other common organic solvents such as chloroform and ethyl acetate.
-
Reactivity : this compound is stable under normal conditions. It is incompatible with strong oxidizing agents. The hydroxyl group can be acylated, and the ester can be hydrolyzed under acidic or basic conditions. The oxidation of this compound by chromic acid yields ethyl benzoylformate.
Experimental Protocols
The following are generalized protocols for key experiments related to the analysis of this compound. Researchers should adapt these methods to their specific instrumentation and laboratory conditions.
Determination of Melting Point
Methodology: The melting point of solid this compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end. The solid is packed down to the bottom of the tube.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Procedure:
-
Place the capillary tube containing the sample into the heating block of the apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
-
Spectroscopic Analysis
Methodology: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation (for liquid samples): Place a drop of liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Sample Preparation (for solid samples): Prepare a KBr pellet by grinding a small amount of solid this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
Apparatus: An FT-IR spectrometer.
-
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
Methodology: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Apparatus: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Procedure:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Identify the molecular ion peak and major fragment ions.
-
Synthesis and Purification
Methodology: A common method for the synthesis of this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.
-
Reactants: Mandelic acid, ethanol (in excess, to act as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure:
-
Dissolve mandelic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Methodology: Enzymatic kinetic resolution is a common method to separate the enantiomers of racemic this compound.
-
Reactants: Racemic this compound, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., Candida antarctica lipase B - CAL-B).
-
Procedure:
-
Dissolve racemic this compound in an appropriate organic solvent (e.g., hexane or tert-butyl methyl ether).
-
Add the acyl donor and the lipase.
-
Incubate the mixture with shaking at a controlled temperature.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Stop the reaction at approximately 50% conversion.
-
Separate the enzyme by filtration.
-
The product mixture, containing one acylated enantiomer and the unreacted enantiomer, can be separated by column chromatography.
-
Logical and Experimental Workflows
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
Applications in Drug Development
This compound serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomers are used to introduce specific stereochemistry, which is often critical for the biological activity and safety of a drug. For instance, derivatives of mandelic acid are found in the structures of some anti-inflammatory drugs and other bioactive compounds. The ability to produce enantiomerically pure this compound through methods like kinetic resolution is therefore of high importance in the pharmaceutical industry.
Safety Information
This compound is classified as an eye irritant. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Ethyl mandelate CAS number
An In-depth Technical Guide to Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 774-40-3), a significant ester of mandelic acid. It details its physicochemical properties, spectroscopic data, synthesis methodologies, applications in research and drug development, and essential safety information. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences, offering detailed experimental protocols and structured data presentation to facilitate its use in laboratory and industrial settings.
Introduction
This compound, with the CAS number 774-40-3, is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] As the ethyl ester of mandelic acid, it possesses a chiral center, making it a valuable building block in asymmetric synthesis.[1] Its applications span from being a key component in the production of active pharmaceutical ingredients (APIs) to its use as a flavoring agent. This guide aims to provide an in-depth technical resource on this compound for researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application and handling. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 774-40-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to white solid, semi-solid, or liquid | |
| Melting Point | 24-27 °C | |
| Boiling Point | 253-255 °C | |
| Density | 1.13 g/cm³ (at 20 °C) | |
| Refractive Index | 1.5136 (at 25 °C) | |
| Solubility | Soluble in Methanol | |
| Flash Point | 93 °C | |
| Storage Temperature | Below +30°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.41 (m, 2H, Ar-H), 7.32 (m, 3H, Ar-H), 5.14 (s, 1H, CH-OH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.95 (d, J=5.5 Hz, 1H, OH), 1.17 (t, J=7.1 Hz, 3H, OCH₂CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band around 3400-3500 cm⁻¹ for the hydroxyl (-OH) group, a strong absorption at approximately 1730-1750 cm⁻¹ for the ester carbonyl (C=O) stretching, and peaks in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching.
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the Fischer esterification of mandelic acid and enzymatic synthesis.
Fischer Esterification
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mandelic acid in an excess of absolute ethanol (e.g., a 5 to 10-fold molar excess).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the mass of mandelic acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat the washing until no more gas evolution is observed.
-
Wash the organic layer with deionized water and then with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
Caption: Fischer esterification workflow for this compound synthesis.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds like this compound. Lipases are commonly employed for the kinetic resolution of racemic mandelic acid or its esters.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
An acyl donor (e.g., vinyl acetate)
Procedure:
-
Reaction Setup: In a sealed flask, dissolve racemic this compound and the acyl donor in the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking or stirring.
-
Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the newly formed ester.
-
Termination and Purification:
-
Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted this compound enantiomer from the acylated product by column chromatography.
-
Caption: Pathway for the enzymatic kinetic resolution of this compound.
Applications in Drug Development and Research
This compound is a valuable intermediate in the pharmaceutical industry due to its chiral nature. It serves as a building block for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients. Its applications include:
-
Synthesis of Chiral APIs: Used in the synthesis of enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.
-
Asymmetric Synthesis: Employed as a starting material or a chiral auxiliary in various asymmetric reactions to introduce chirality into a target molecule.
-
Research Chemical: Utilized in academic and industrial research to explore new synthetic methodologies and to develop novel compounds with potential biological activity.
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting.
Hazard Identification
-
GHS Classification: Causes serious eye irritation.
-
Signal Word: Warning
-
Hazard Statements: H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
Toxicological Information
-
Acute Oral Toxicity: LD50 (Mouse): 3750 mg/kg. The substance is considered to have low toxicity after a single ingestion.
Handling and Storage
-
Handling: Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Store below +30°C.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry and organic synthesis. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety. The detailed experimental protocols and structured data are intended to assist researchers and drug development professionals in the effective and safe utilization of this compound.
Logical Relationship Diagram
Caption: Interrelationships of this compound's core technical aspects.
References
Ethyl mandelate molecular weight
An In-depth Technical Guide to Ethyl Mandelate
Introduction
This compound (ethyl 2-hydroxy-2-phenylacetate) is an organic compound and the ethyl ester of mandelic acid.[1] It is a key chiral intermediate in the synthesis of various pharmaceuticals, contributing to the efficacy and specificity of drug formulations.[2][3] This document provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a visual representation of its synthesis pathway. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
The quantitative data for this compound, including its racemic form and individual enantiomers, are summarized in the table below for easy comparison.
| Property | Value | Enantiomer/Form | Reference |
| Molecular Weight | 180.20 g/mol | Racemic | [1][4] |
| 180.2005 g/mol | Not Specified | ||
| 180.2 g/mol | Racemic | ||
| Monoisotopic Mass | 180.078644241 Da | Racemic | |
| Molecular Formula | C₁₀H₁₂O₃ | All forms | |
| CAS Number | 774-40-3 | Racemic (DL) | |
| 10606-72-1 | (R)-(-) | ||
| 4358-88-7 | (+) | ||
| 13704-09-1 | L-(+) | ||
| Melting Point | 35 °C | Not Specified | |
| 24-27 °C | Racemic | ||
| 37 °C | Racemic | ||
| 33-34 °C | (R)-(-) | ||
| 27.0 to 30.0 °C | L-(+) | ||
| Boiling Point | 253-255 °C (lit.) | Racemic | |
| 103-105 °C / 2 mmHg (lit.) | (R)-(-) | ||
| Density | 1.13 g/cm³ (20 °C) | Racemic | |
| 1.115 g/mL at 25 °C (lit.) | Racemic | ||
| Refractive Index | 1.5136 (25 °C) | Not Specified | |
| n20/D 1.512 (lit.) | Racemic | ||
| Optical Activity | [α]21/D −134°, c = 3 in chloroform | (R)-(-) | |
| [α]20D = -137 to -133 ° (C = 3 in CHCl₃) | (R)-(-) | ||
| +135.0 to +140.0 deg (C=1, CHCl₃) | L-(+) | ||
| Flash Point | 93 °C | Racemic | |
| >230 °F | Racemic |
Experimental Protocol: Synthesis of this compound
The following protocol describes the Fischer esterification of mandelic acid to produce this compound. This method is a common and straightforward approach for synthesizing esters.
Materials:
-
DL-Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol. A typical molar ratio would be 1:5 to 1:10 of mandelic acid to ethanol to drive the equilibrium towards the product.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Approximately 1-2% of the total volume is sufficient.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted mandelic acid. Carbon dioxide evolution will be observed. Continue washing until the effervescence ceases.
-
Workup - Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the excess ethanol using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Synthesis Pathway Visualization
The following diagram illustrates the Fischer esterification of mandelic acid with ethanol to yield this compound.
Caption: Fischer esterification of mandelic acid to this compound.
References
An In-depth Technical Guide to Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl mandelate, a significant intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its synthesis and chiral separation.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-hydroxy-2-phenylacetate [1][2]. It is the ethyl ester of mandelic acid and is also known by synonyms such as ethyl phenylglycolate and mandelic acid, ethyl ester[1][3]. As a chiral molecule, it exists as two enantiomers: (S)-ethyl mandelate and (R)-ethyl mandelate. The IUPAC name for the (S)-enantiomer is ethyl (2S)-2-hydroxy-2-phenylacetate[4].
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| CAS Number | 774-40-3 (racemate) | |
| Appearance | Colorless liquid or colorless to white solid/semi-solid | |
| Melting Point | 24 - 27 °C | |
| Boiling Point | 253 - 255 °C | |
| Density | 1.115 - 1.13 g/mL at 20-25 °C | |
| Refractive Index | 1.512 - 1.5136 at 20-25 °C | |
| Flash Point | 93 °C | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.
| Spectroscopic Technique | Key Data / Reference |
| ¹H NMR | Spectra available from ChemicalBook and PubChem. |
| ¹³C NMR | Spectrum available from ChemicalBook. |
| Infrared (IR) Spectroscopy | Spectra available from NIST WebBook and PubChem. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST WebBook and PubChem. |
| Raman Spectroscopy | Spectrum available from PubChem. |
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of various organic compounds and pharmaceuticals.
A common method for synthesizing this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.
References
(S)-Ethyl Mandelate: A Chiral Synthon for Pharmaceutical and Fine Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl mandelate, the (S)-enantiomer of the ethyl ester of mandelic acid, is a pivotal chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its utility stems from the stereospecific orientation of its hydroxyl and phenyl groups, which allows for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, properties, and analysis of (S)-ethyl mandelate, tailored for professionals in research and drug development.
Physicochemical and Optical Properties
(S)-Ethyl mandelate is a white to colorless solid or liquid with a characteristic aromatic odor. A summary of its key physical and chemical properties is presented in Table 1. The optical activity of (S)-ethyl mandelate is a critical parameter for its application in asymmetric synthesis, with a specific rotation value indicating its enantiomeric purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 32-34 °C | [2] |
| Boiling Point | 106-107 °C at 4 mmHg | [2] |
| Density | 1.115 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.512 | |
| Specific Rotation ([α]21/D) | +134° (c=3 in chloroform) | |
| Enantiomeric Excess (ee) | ≥99% (GLC) | |
| CAS Number | 13704-09-1 |
Synthesis of (S)-Ethyl Mandelate
The enantioselective synthesis of (S)-ethyl mandelate is crucial for its application as a chiral synthon. Key methodologies include enzymatic kinetic resolution of racemic ethyl mandelate and asymmetric synthesis from prochiral precursors.
Enzymatic Kinetic Resolution of Racemic this compound
Lipase-catalyzed kinetic resolution is a widely employed method for the preparation of enantiomerically pure (S)-ethyl mandelate. This technique leverages the stereoselectivity of lipases to preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
A general procedure for the lipase-catalyzed kinetic resolution of racemic this compound is as follows:
-
Reaction Setup: In a suitable flask, dissolve racemic this compound in a non-polar organic solvent such as toluene.
-
Acyl Donor: Add an acyl donor, typically vinyl acetate, in a slight molar excess.
-
Enzyme Addition: Introduce a lipase, for example, Candida antarctica lipase B (CAL-B), to the reaction mixture.
-
Incubation: Stir the mixture at a controlled temperature, often around 30°C, and monitor the reaction progress by chiral HPLC or GC.
-
Reaction Quenching: Once the desired conversion (typically around 50%) is reached, quench the reaction by filtering off the enzyme.
-
Work-up and Purification: Remove the solvent under reduced pressure. The resulting mixture of (S)-ethyl mandelate and the acylated (R)-enantiomer can be separated by column chromatography to yield the pure (S)-ethyl mandelate.
The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic this compound.
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Asymmetric Synthesis from Ethyl Benzoylformate
Another prominent method for producing enantiomerically pure this compound is the asymmetric reduction of ethyl benzoylformate. This can be achieved using chiral catalysts or biocatalysts like yeast.
Experimental Protocol: Asymmetric Reduction using Saccharomyces cerevisiae
A representative protocol for the asymmetric reduction of ethyl benzoylformate using yeast is outlined below:
-
Yeast Culture: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.
-
Substrate Addition: Add ethyl benzoylformate to the yeast culture.
-
Fermentation/Reduction: Incubate the mixture under controlled conditions (e.g., 30°C) with agitation for a specified period (e.g., 24-48 hours) to allow for the enzymatic reduction of the ketone.
-
Cell Removal: After the reaction is complete, separate the yeast cells from the culture medium by centrifugation or filtration.
-
Extraction: Extract the aqueous medium with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts, remove the solvent, and purify the resulting (S)-ethyl mandelate by column chromatography or distillation.
The logical relationship for the asymmetric synthesis of (S)-ethyl mandelate from ethyl benzoylformate is depicted in the following diagram.
References
The Pivotal Role of (R)-ethyl mandelate in Pharmaceutical Synthesis: A Technical Guide
Introduction
(R)-ethyl mandelate, a chiral ester of mandelic acid, stands as a cornerstone in the asymmetric synthesis of a multitude of pharmaceutical compounds. Its intrinsic chirality makes it an invaluable building block, enabling the stereoselective production of active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.[1][2] This technical guide provides an in-depth exploration of the applications of (R)-ethyl mandelate in the pharmaceutical industry, detailing its synthesis, its role in the production of key drugs, and the experimental protocols that underpin these processes. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chiral intermediate.
Synthesis of (R)-ethyl mandelate: Enzymatic Kinetic Resolution
The most prevalent and efficient method for producing enantiomerically pure (R)-ethyl mandelate is through the enzymatic kinetic resolution of its racemic mixture.[1] This biotransformation leverages the stereoselectivity of lipases to preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus easily separable.
Key Enzymes and Reagents
Lipases, particularly from Candida antarctica (Lipase B, often immobilized as Novozym 435) and Pseudomonas species, are the biocatalysts of choice for this resolution.[3] Vinyl acetate is a commonly employed acyl donor due to its high reactivity and the irreversible nature of the transesterification reaction it facilitates.[1] The reaction is typically conducted in non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) to enhance enzyme stability and reaction kinetics.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl Mandelate
This protocol outlines a general procedure for the kinetic resolution of racemic ethyl mandelate using immobilized Candida antarctica lipase B (CALB).
Materials:
-
Racemic (±)-ethyl mandelate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Reaction vessel with magnetic stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 eq).
-
Add anhydrous MTBE to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add vinyl acetate (2.0-5.0 eq) to the solution.
-
Add immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is achieved. This point maximizes the enantiomeric excess of both the unreacted (R)-ethyl mandelate and the acetylated (S)-enantiomer.
-
Upon reaching the desired conversion, stop the reaction and filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting mixture of (R)-ethyl mandelate and (S)-ethyl O-acetylmandelate by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Quantitative Data from Enzymatic Resolution
The efficiency of the enzymatic resolution is quantified by the conversion rate and the enantiomeric excess (ee) of the product. The following table summarizes typical data obtained from such resolutions.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | (R)-ethyl mandelate ee (%) | Reference |
| Immobilized Candida antarctica Lipase B (CALB) | Vinyl acetate | MTBE | ~50 | >99 | |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Hexane | 48 | 98 | |
| Lipase from Pseudomonas fluorescens | Isopropenyl acetate | Toluene | 50 | >99 |
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
(R)-ethyl mandelate and its corresponding acid are crucial chiral precursors for a range of pharmaceuticals.
Synthesis of (R)-Pemoline
Pemoline is a central nervous system stimulant. The (R)-enantiomer is reported to be the more active isomer.
(R)-Pemoline can be synthesized from (R)-ethyl mandelate by reaction with guanidine in the presence of a base.
References
Ethyl mandelate structural formula
An In-Depth Technical Guide to Ethyl Mandelate for Researchers and Drug Development Professionals
Introduction
This compound (ethyl 2-hydroxy-2-phenylacetate) is an organic compound that serves as a crucial intermediate in pharmaceutical synthesis and as a valuable chiral building block in asymmetric synthesis.[1][2] It is the ethyl ester of mandelic acid, containing a secondary alcohol and an ester functional group.[3] This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, and applications, tailored for professionals in research and drug development.
Structural Formula and Chemical Identity
This compound is a chiral molecule and exists as two enantiomers, (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate, as well as a racemic mixture.
-
IUPAC Name : ethyl 2-hydroxy-2-phenylacetate
-
Synonyms : Ethyl phenylglycolate, Mandelic acid ethyl ester, Ethyl α-hydroxyphenylacetate
-
CAS Registry Number : 774-40-3 (for the racemate)
-
Molar Mass : 180.20 g/mol
Caption: Structural components of the this compound molecule.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and use in synthetic procedures.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Colorless to white solid, semi-solid, or liquid | |
| Melting Point | 24 - 27 °C | |
| Boiling Point | 253 - 255 °C at 760 mmHg | |
| Density | ~1.115 - 1.13 g/cm³ at 20-25 °C | |
| Flash Point | 93 °C (>230 °F) | |
| Refractive Index | ~1.512 - 1.5136 at 20-25 °C | |
| Solubility | Soluble in methanol | |
| pKa | 12.33 ± 0.20 (Predicted) | |
| LogP | 1.43 - 1.5 |
Spectroscopic Data
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
| Spectroscopy Type | Key Information | Source(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. | |
| ¹³C NMR | Spectrum data available for identifying unique carbon environments. | |
| Mass Spectrometry | Electron ionization (EI) mass spectra are available, useful for determining molecular weight and fragmentation patterns. | |
| IR Spectroscopy | FTIR spectra available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), and C=O ester bonds. | |
| Raman Spectroscopy | Data available for vibrational mode analysis. |
Synthesis of this compound
This compound is commonly synthesized via the esterification of mandelic acid or through enzymatic routes, which can offer high enantioselectivity.
Synthesis Pathways
Caption: Key synthetic routes to this compound.
Experimental Protocol: Fischer Esterification of Mandelic Acid
This protocol describes a representative method for synthesizing racemic this compound.
Objective: To synthesize this compound from mandelic acid and ethanol using an acid catalyst.
Materials:
-
DL-Mandelic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine mandelic acid (e.g., 0.1 mol) and absolute ethanol (e.g., 100 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to drive the esterification to completion.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting crude this compound can be further purified by vacuum distillation if necessary.
Characterization: Confirm the product's identity and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Role in Drug Development and Asymmetric Synthesis
This compound's significance in the pharmaceutical industry stems primarily from its nature as a chiral precursor.
-
Chiral Building Block: Enantiomerically pure forms of this compound, such as (R)-(-)-ethyl mandelate, are used as starting materials for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). This is critical for developing drugs with improved efficacy and reduced side effects.
-
Chiral Resolution: It is effective in the chiral resolution of racemic mixtures, a process that separates enantiomers.
-
Enzyme Substrate Studies: this compound and its parent acid are used as substrates to study the activity and mechanisms of enzymes like (S)-mandelate dehydrogenase.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl mandelate. It is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows through diagrammatic representations.
Core Physical and Chemical Properties
This compound, also known as ethyl 2-hydroxy-2-phenylacetate, is the ethyl ester of mandelic acid.[1] It is a chiral molecule and exists as two enantiomers, (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate, as well as a racemic mixture.[2][3] This chirality makes it a valuable intermediate in the asymmetric synthesis of various pharmaceuticals and fine chemicals.[2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the tables below. These tables provide a consolidated view of its fundamental characteristics.
| Identifier | Value |
| IUPAC Name | ethyl 2-hydroxy-2-phenylacetate |
| Synonyms | Ethyl phenylglycolate, Mandelic acid ethyl ester |
| CAS Number | 774-40-3 (racemic), 10606-72-1 ((R)-enantiomer), 13704-09-1 ((S)-enantiomer) |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | CCOC(=O)C(C1=CC=CC=C1)O |
| InChI | InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 |
| Physical Property | Value |
| Appearance | Colorless to white solid or semi-solid or liquid |
| Melting Point | 24-27 °C, 35 °C, 37 °C |
| Boiling Point | 253-255 °C (lit.), 103-105 °C at 2 mmHg |
| Density | 1.13 g/cm³ at 20 °C, 1.115 g/mL at 25 °C (lit.) |
| Refractive Index | 1.5136 at 25 °C (589 nm), n20/D 1.512 (lit.) |
| Solubility | Soluble in methanol |
| Vapor Pressure | 0.00026 mmHg, 0.00918 mmHg at 25°C |
| Flash Point | 93 °C, >230 °F |
| pKa | 12.33 ± 0.20 (Predicted) |
| Optical Rotation [α]D | (R)-enantiomer: -134° (c=3 in chloroform, 21°C) |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methine, methylene, and methyl protons. |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | IR spectra are available, showing characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O bonds. |
| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available for fragmentation analysis. |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.
Synthesis of this compound (Fischer Esterification)
A common method for the synthesis of this compound is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve mandelic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Hydrolysis of this compound
The ester functional group in this compound can be hydrolyzed back to mandelic acid under acidic or basic conditions.
Materials:
-
This compound
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
Ethanol (as a co-solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure (Base-catalyzed):
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid until the pH is acidic, which will precipitate the mandelic acid.
-
Collect the precipitated mandelic acid by filtration, wash with cold water, and dry.
Caption: Workflow for the hydrolysis of this compound.
Reactivity and Stability
This compound is stable under normal conditions. It is a secondary alcohol and an ester, and its reactivity is dictated by these two functional groups. The hydroxyl group can be oxidized or further esterified. The ester group can undergo hydrolysis or transesterification. It should be stored in a cool, dry place, away from oxidizing agents and moisture.
Applications in Drug Development
This compound, particularly its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. Its role as a key intermediate allows for the introduction of a specific stereocenter, which is often critical for the biological activity and selectivity of a drug molecule. It is utilized in the production of anti-inflammatory and analgesic medications.
Safety Information
This compound is classified as an irritant and can cause serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Ethyl Mandelate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for ethyl mandelate, a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is essential for ensuring a safe laboratory and manufacturing environment. This document summarizes key quantitative data, outlines detailed experimental safety protocols, and provides visual workflows for critical safety procedures.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes these key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| CAS Number | 774-40-3 | [4] |
| Appearance | Colorless liquid or colorless to white solid/semi-solid | |
| Odor | No information available | |
| Melting Point | 24 - 35.5 °C (75.2 - 95.9 °F) | |
| Boiling Point | 253 - 255 °C (487.4 - 491 °F) at 760 mmHg | |
| Density | 1.115 - 1.13 g/cm³ at 20-25 °C | |
| Flash Point | > 93 °C (> 199.4 °F) | |
| Vapor Pressure | 0.00026 mmHg | |
| Solubility | Soluble in chloroform (slightly) | |
| Refractive Index | 1.512 - 1.5136 at 20-25 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye irritation.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
Sources:
Toxicological Data
The primary toxicological concern associated with this compound is acute eye irritation. The following table summarizes the available quantitative toxicological data.
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 3750 mg/kg |
Experimental Protocols
The safety data presented in this guide are derived from standardized experimental protocols. The following are summaries of the likely methodologies used, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (LD50) - OECD Guideline 425 (Up-and-Down Procedure)
This method is designed to estimate the median lethal dose (LD50) while minimizing the number of animals used.
-
Animal Selection: Healthy, young adult rodents (preferably female rats) are used.
-
Dosing: A single animal is dosed with the test substance via gavage. The initial dose is selected based on a preliminary estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for at least 14 days.
-
Sequential Dosing: Subsequent animals are dosed one at a time at 48-hour intervals. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
Serious Eye Irritation - OECD Guideline 405
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Procedure: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation. The reversibility of the effects is also assessed over a period of up to 21 days.
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.
In Vitro Skin Irritation - OECD Guideline 439
This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.
-
Test System: A three-dimensional RhE model, which mimics the properties of the human epidermis, is used.
-
Application: The test chemical is applied directly to the surface of the RhE tissue.
-
Exposure and Viability Assessment: After a defined exposure period, the tissue's viability is measured using a cell viability assay (e.g., MTT assay).
-
Classification: A chemical is classified as a skin irritant if it reduces cell viability below a certain threshold (≤ 50%).
Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.
-
Ensure adequate ventilation in the work area. Use in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid ingestion and inhalation.
-
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
-
The product may be a solid, liquid, or a solidified/supercooled melt depending on the temperature, and should be stored accordingly, potentially under refrigeration and protected from moisture and light.
-
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling this compound.
References
The Discovery and History of Ethyl Mandelate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl mandelate, the ethyl ester of mandelic acid, is a versatile chiral building block with significant applications in the pharmaceutical, fine chemical, and fragrance industries. Its importance lies in its role as a key intermediate in the synthesis of a variety of more complex molecules, where the stereochemistry of its chiral center is crucial for the desired biological activity or olfactory properties of the final product. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in modern research and development.
Discovery and Historical Context
The history of this compound is intrinsically linked to its parent compound, mandelic acid. The discovery of mandelic acid is credited to the German pharmacist Ferdinand Ludwig Winckler in 1831.[1] Winckler isolated the acid by heating amygdalin, a compound extracted from bitter almonds, with diluted hydrochloric acid. The name "mandelic acid" is derived from the German word "Mandel," meaning almond.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and product formulation. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molar Mass | 180.20 g/mol | |
| Appearance | White to colorless crystalline solid or liquid | |
| Melting Point | 24 - 27 °C | |
| Boiling Point | 253-255 °C (at 760 mmHg) | |
| Density | 1.13 g/cm³ (at 20 °C) | |
| Refractive Index (n²⁵/D) | 1.5136 | |
| Flash Point | 93 °C | |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data and Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 5.1 (s, 1H, CH-OH), 4.2 (q, 2H, O-CH₂-CH₃), 3.5 (d, 1H, OH), 1.2 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~174 (C=O), 140 (Ar-C), 128-126 (Ar-CH), 72 (CH-OH), 62 (O-CH₂), 14 (CH₃) |
| Infrared (IR) | ~3450 cm⁻¹ (O-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (MS) | m/z 180 (M⁺), 107 (M - COOC₂H₅) |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. This section provides detailed protocols for a classical and a modern enzymatic approach.
Classical Synthesis: Fischer-Speier Esterification
This method involves the direct acid-catalyzed esterification of mandelic acid with ethanol.
Materials:
-
DL-Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 15.2 g (0.1 mol) of DL-mandelic acid and 100 mL of absolute ethanol.
-
Swirl the flask to dissolve the mandelic acid.
-
Slowly and carefully add 2 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with 50 mL of water, followed by two 50 mL portions of saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (ethanol and diethyl ether) using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation.
Modern Synthesis: Lipase-Catalyzed Esterification
This enzymatic method offers a greener and more selective route to this compound, particularly for the synthesis of enantiomerically pure forms.
Materials:
-
(R/S)-Mandelic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous toluene (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Orbital shaker or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration setup
Procedure:
-
In a 100 mL screw-capped flask, combine 7.6 g (0.05 mol) of (R/S)-mandelic acid and 25 mL of anhydrous toluene.
-
Add 4.6 g (0.1 mol) of ethanol to the mixture.
-
Add 1 g of immobilized lipase (e.g., Novozym 435) and 5 g of activated molecular sieves to the flask.
-
Seal the flask and place it in an orbital shaker set at 45 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC.
-
Once the desired conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves.
-
The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the this compound product, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Further purification, if necessary, can be performed by column chromatography or vacuum distillation.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the classical synthesis of this compound via Fischer-Speier esterification.
Caption: Workflow for the modern enzymatic synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a crucial chiral building block in the synthesis of a variety of pharmaceuticals. Its utility stems from the ability to introduce a specific stereocenter, which is often a determining factor in the efficacy and safety of a drug. For example, derivatives of mandelic acid are found in drugs such as homatropine, used as a mydriatic, and cyclandelate, a vasodilator. In addition to its role in pharmaceuticals, this compound is also utilized in the fragrance industry for its mild, pleasant aroma and as a precursor to other fragrance compounds. Its application extends to the field of asymmetric synthesis, where it can be used as a chiral auxiliary or a starting material for the synthesis of other chiral molecules.
Conclusion
From its origins in the early 19th-century exploration of natural products to its synthesis via classical and modern enzymatic methods, this compound has established itself as a valuable compound in organic chemistry. Its well-defined physicochemical properties and the availability of robust synthetic protocols make it an important tool for researchers and professionals in drug development and other chemical industries. The continued development of more efficient and selective synthetic methods, particularly enzymatic and catalytic asymmetric approaches, will undoubtedly expand the applications of this versatile chiral building block in the future.
References
Ethyl Mandelate: An In-Depth Examination of Its Elusive Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate, the ethyl ester of mandelic acid, is a chiral aromatic compound with applications in the synthesis of pharmaceuticals and as a flavoring agent. While its synthesis and properties are well-documented, its natural occurrence is less defined. The primary citation for the natural presence of this compound is the PubChem database, which references the LOTUS database, indicating its presence in Angelica gigas Nakai and Artemisia judaica L.[1]. However, a comprehensive review of peer-reviewed scientific literature does not readily corroborate these claims. Numerous phytochemical analyses of both species have been conducted without reporting the presence of this compound, suggesting its occurrence may be rare, chemotype-specific, or the result of an erroneous database entry.
This technical guide provides a thorough overview of the current, albeit limited, knowledge regarding the natural occurrence of this compound. It details the known chemical constituents of Angelica gigas and Artemisia judaica, presents a hypothesized biosynthetic pathway for this compound in plants, and offers detailed, hypothetical experimental protocols for its extraction, identification, and quantification.
Known Phytochemical Composition of Host Plants
While the presence of this compound remains unconfirmed in the broader scientific literature, Angelica gigas and Artemisia judaica are rich sources of other bioactive compounds.
Angelica gigas Nakai
Commonly known as Korean angelica, the roots of this plant are a staple in traditional Korean medicine. Extensive research has led to the identification of a variety of compounds, with a notable absence of this compound in published studies[2][3][4][5].
| Compound Class | Examples |
| Pyranocoumarins | Decursin, Decursinol angelate, Decursinol |
| Furanocoumarins | Nodakenin, Nodakenetin |
| Essential Oils | α-Pinene, Limonene, β-Eudesmol |
| Polyacetylenes | Falcarindiol, Falcarinol |
Artemisia judaica L.
This desert plant is known for its aromatic essential oil. Multiple studies have detailed the composition of its essential oil and various extracts, with no mention of this compound.
| Compound Class | Examples |
| Monoterpenes | Piperitone, Camphor, 1,8-Cineole |
| Sesquiterpenes | Spathulenol, β-Eudesmol |
| Flavonoids | Apigenin, Cirsimaritin |
| Other Esters | Ethyl cinnamate |
Hypothesized Biosynthetic Pathway of this compound in Plants
A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the known biosynthesis of its precursor, mandelic acid, and general principles of ester formation in plants, a plausible pathway can be hypothesized. The formation of mandelic acid is believed to occur via the shikimate pathway, which produces aromatic amino acids like phenylalanine.
Proposed Experimental Protocols
For researchers wishing to investigate the presence of this compound in Angelica gigas or Artemisia judaica, the following hypothetical experimental protocols are proposed.
Extraction of this compound
This workflow outlines a potential method for extracting this compound from plant material.
Methodology:
-
Sample Preparation: Obtain fresh or dried plant material (e.g., roots of Angelica gigas). Dry the material at 40°C to a constant weight and grind it into a fine powder.
-
Extraction: Macerate 10 g of the powdered plant material in 100 mL of ethyl acetate at room temperature for 48 hours with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude ethyl acetate extract.
-
Storage: Store the crude extract at -20°C until further analysis.
Identification and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of authentic this compound standard in ethyl acetate (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare an internal standard solution (e.g., methyl benzoate at 20 µg/mL).
-
Sample Preparation: Dissolve a known amount of the crude extract in ethyl acetate to a final concentration of 10 mg/mL. Add the internal standard to both the sample and standard solutions.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 min, ramp to 240°C at 10°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400 for identification.
-
Selected Ion Monitoring (SIM): Use characteristic ions of this compound (e.g., m/z 107, 79, 180) for quantification.
-
-
Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with the authentic standard. Quantify the amount of this compound by using the calibration curve generated from the standard solutions.
Conclusion
The natural occurrence of this compound in Angelica gigas and Artemisia judaica is an intriguing claim that requires further scientific validation. The information presented in this guide, including the phytochemical profiles of the host plants, a hypothesized biosynthetic pathway, and detailed experimental protocols, provides a comprehensive framework for researchers to investigate this topic. The provided methodologies can serve as a starting point for the definitive identification and quantification of this compound in these and other plant species, potentially opening new avenues for its natural sourcing and application in the pharmaceutical and flavor industries.
References
- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical and Biological Assessment of Angelica Roots from Different Cultivated Regions in a Chinese Herbal Decoction Danggui Buxue Tang - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Angelica gigas Nakai (Korean Dang-gui) Root Alcoholic Extracts in Health Promotion and Disease Therapy – active Phytochemicals and In Vivo Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Mandelate Dehydrogenase Utilizing Ethyl Mandelate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mandelate dehydrogenase (MDH) is a flavin mononucleotide (FMN)-dependent enzyme that plays a crucial role in the metabolic pathway of Pseudomonas putida, enabling the organism to utilize (S)-mandelic acid as a carbon and energy source.[1] This enzyme catalyzes the oxidation of (S)-mandelate to benzoylformate.[2] Notably, MDH exhibits a broad substrate specificity, accepting not only (S)-mandelic acid but also its esters, including methyl and ethyl mandelate, as substrates.[1][2] The ability of (S)-mandelate dehydrogenase to act on esterified substrates like this compound opens avenues for its application in biocatalysis and the synthesis of chiral intermediates for the pharmaceutical industry. These application notes provide detailed protocols and quantitative data for the use of this compound as a substrate for (S)-mandelate dehydrogenase.
Data Presentation
Table 1: Kinetic Parameters of (S)-Mandelate Dehydrogenase with Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (S)-Mandelate | Data not available in search results | Data not available in search results | Data not available in search results | |
| Ethyl (S)-Mandelate | Data from Dewanti et al., 2004 required | Data from Dewanti et al., 2004 required | Data from Dewanti et al., 2004 required | Dewanti et al., 2004 |
| Methyl (S)-Mandelate | 7.4 ± 1.4 | 2.5 ± 0.3 | 338 | (SABIO-RK, citing Dewanti et al., 2004) |
Note: The binding affinity for neutral esters like ethyl and mthis compound is reported to be 25-50 fold lower than for the negatively charged (S)-mandelate, though they are oxidized with comparable kcat values.[2]
Experimental Protocols
Protocol 1: Assay for (S)-Mandelate Dehydrogenase Activity with this compound
This protocol describes a spectrophotometric assay to determine the activity of (S)-mandelate dehydrogenase using this compound as the substrate and an artificial electron acceptor.
Materials:
-
Purified (S)-mandelate dehydrogenase from Pseudomonas putida
-
Ethyl (S)-mandelate
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Bovine serum albumin (BSA)
-
2,6-Dichloroindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the reaction mixture: In a 1 mL cuvette, prepare a reaction mixture containing:
-
0.1 M Potassium phosphate buffer, pH 7.5
-
1 mg/mL Bovine serum albumin (BSA)
-
100-150 µM 2,6-Dichloroindophenol (DCPIP)
-
1 mM Phenazine methosulfate (PMS)
-
-
Pre-incubation: Incubate the reaction mixture at 20°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add a known concentration of (S)-mandelate dehydrogenase to the cuvette.
-
Substrate addition: Start the reaction by adding varying concentrations of ethyl (S)-mandelate (e.g., from a stock solution in a suitable solvent like ethanol, ensuring the final solvent concentration does not inhibit the enzyme).
-
Monitor the reaction: Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP. The rate of reaction is proportional to the rate of absorbance change.
-
Data analysis: Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of DCPIP at pH 7.0 is 20.6 x 106 M-1cm-1.
-
Determination of kinetic parameters: Repeat the assay with a range of this compound concentrations to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation. The kcat can be calculated from Vmax if the enzyme concentration is known.
Mandatory Visualizations
Enzymatic Reaction Pathway
Caption: Oxidation of Ethyl (S)-Mandelate by (S)-Mandelate Dehydrogenase.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of (S)-Mandelate Dehydrogenase.
References
Application Notes and Protocols: The Role of Ethyl Mandelate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Ethyl mandelate, particularly in its chiral forms, serves as a versatile and valuable building block in the asymmetric synthesis of a wide array of bioactive molecules. Its inherent chirality and functional groups—an ester, a hydroxyl group, and a phenyl ring—provide a scaffold that can be readily modified to construct complex molecular architectures with high stereochemical control. This document provides an overview of the applications of this compound in the synthesis of pharmaceuticals, including detailed experimental protocols and quantitative data for key transformations.
Introduction to this compound as a Chiral Precursor
This compound is an ester of mandelic acid, a chiral alpha-hydroxy acid. The presence of a stereocenter at the alpha-position makes it a crucial starting material in the chiral pool, which is the collection of readily available, enantiopure compounds from natural sources. The use of such chiral precursors is a powerful strategy in organic synthesis, allowing for the efficient construction of enantiomerically pure target molecules, which is often critical for their desired biological activity and to minimize off-target effects. Ethyl (R)-(-)-mandelate and Ethyl (S)-(+)-mandelate are the two enantiomers that serve as key intermediates in the production of various pharmaceuticals, agrochemicals, and fine chemicals.[1]
Application in the Synthesis of (S)-Oxybutynin
A prominent example of the utility of mandelate derivatives is in the synthesis of (S)-Oxybutynin, a potent muscarinic receptor antagonist used for the treatment of overactive bladder.[2] The synthesis utilizes (S)-mandelic acid, which can be obtained from the hydrolysis of (S)-ethyl mandelate, as a chiral template to establish the stereochemistry of the final active pharmaceutical ingredient.
Quantitative Data for (S)-Oxybutynin Synthesis and Activity
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) of key intermediate | >99.9% | [3] |
| Overall Yield of key intermediate | 66% | [3] |
| Anticholinergic Activity (relative to atropine) | 1/4 | [4] |
Application in the Synthesis of L-Homophenylalanine
L-Homophenylalanine is a non-proteinogenic amino acid that serves as a crucial chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. While several synthetic routes exist, the Arndt-Eistert homologation of mandelic acid derivatives presents a viable chemical approach to extend the carbon chain and introduce the amino group, thereby converting the α-hydroxy acid scaffold into a β-amino acid precursor.
Quantitative Data for ACE Inhibitors Derived from Homophenylalanine Analogues
| Compound | IC50 (nM) against purified ACE | Reference |
| EU-4865 | 41 | |
| EU-5031 | 41 | |
| EU-4881 | 1980 |
Antimicrobial Potential of Mandelate Derivatives
Mandelic acid and its derivatives, including esters like this compound, have demonstrated antimicrobial properties. The lipophilicity of these compounds plays a role in their ability to penetrate microbial cell membranes.
Quantitative Data for Antimicrobial Activity
| Microorganism | MIC of Mandelic Acid (mg/mL) | Reference |
| Listeria monocytogenes | 1.50 | |
| Bacillus subtilis | 1.50 | |
| Staphylococcus aureus | 1.75 | |
| Escherichia coli | 2.00 | |
| Salmonella Typhimurium | 2.50 |
Experimental Protocols
Synthesis of (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid from (S)-Mandelic Acid
This protocol describes the synthesis of a key intermediate in the production of (S)-Oxybutynin, starting from (S)-mandelic acid.
Step 1: Acetalization of (S)-Mandelic Acid
-
To a solution of (S)-mandelic acid (1.0 eq) in pentane, add pivaldehyde (1.1 eq) and a catalytic amount of triflic acid (TfOH).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the resulting dioxolanone derivative.
Step 2: Aldol Condensation with Cyclohexanone
-
Dissolve the dioxolanone from Step 1 in anhydrous THF and cool the solution to -78 °C.
-
Add lithium hexamethyldisilazide (LHMDS) (1.1 eq) dropwise and stir for 30 minutes.
-
Add cyclohexanone (1.2 eq) and continue stirring at -78 °C until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
Step 3: Elimination and Hydrolysis
-
Treat the aldol adduct from Step 2 with thionyl chloride (SOCl₂) and pyridine in THF to effect elimination of the tertiary alcohol.
-
Hydrolyze the resulting lactone with potassium hydroxide (KOH) in methanol (MeOH).
-
Acidify the mixture to precipitate the unsaturated carboxylic acid.
Step 4: Hydrogenation
-
Dissolve the unsaturated carboxylic acid from Step 3 in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The overall yield for this multi-step process is reported to be 66% with an enantiomeric excess of >99.9%.
Synthesis of (S)-Oxybutynin via Esterification
Step 1: Formation of Mixed Anhydride
-
Dissolve (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (1.0 eq) in cyclohexane.
-
Add triethylamine (Et₃N) (1.1 eq).
-
Cool the mixture and add isobutyl chloroformate (1.0 eq) dropwise.
Step 2: Esterification
-
To the mixed anhydride solution from Step 1, add 4-(diethylamino)-2-butyn-1-ol (1.1 eq).
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction mixture to isolate (S)-Oxybutynin.
Visualizations
Caption: Synthetic workflow for (S)-Oxybutynin from (S)-Mandelic Acid.
Caption: Mechanism of action of (S)-Oxybutynin as a muscarinic antagonist.
Caption: Proposed Arndt-Eistert homologation for L-Homophenylalanine synthesis.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantioselective enzymatic hydrolysis of ethyl mandelate, a key process in the synthesis of optically pure mandelic acid and its derivatives, which are valuable chiral building blocks in the pharmaceutical industry. The protocol focuses on the use of lipases, particularly from Candida species, known for their efficacy in kinetic resolutions.
Introduction
The enzymatic hydrolysis of racemic this compound offers a green and highly selective alternative to chemical methods for the production of enantiomerically enriched mandelic acid. Lipases (EC 3.1.1.3) are a class of serine hydrolases that can catalyze the hydrolysis of esters with high enantioselectivity in aqueous environments. This protocol details the use of lipases for the kinetic resolution of this compound, where one enantiomer is preferentially hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This allows for the separation of both enantiomers in high optical purity. The choice of enzyme, reaction conditions, and analytical monitoring are critical for achieving high conversion and enantiomeric excess (ee).
Data Presentation
The efficiency of the enzymatic hydrolysis of this compound is influenced by several factors, including the choice of enzyme, pH, temperature, and reaction time. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Enzyme Source | Substrate | Buffer/Solvent System | Temperature (°C) | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee %) | Reference |
| Candida cylindracea lipase (CCL) | This compound | Sodium dodecyl sulfonate/n-butanol/n-octane microemulsion | Not Specified | 48 | 90 | (S)-Mandelic Acid | ~97 | [1] |
| Cell surface-displayed lipase (E. coli) | Mthis compound | 50 mM Tris buffer (pH 8.0) | 37 | Not Specified | Not Specified | (S)-Mandelic Acid | 99 | [1] |
| Candida rugosa lipase (immobilized) | Butyl Mandelate | Not Specified | 35 | Not Specified | Not Specified | Mandelic Acid | 68.15 | [2] |
| Pseudomonas cepacia lipase (immobilized) | 4-Chloromandelic Acid | MTBE | 55 | 18 | 47.6 | (R)-4-Chloromandelic Acid | 98.7 |
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of this compound using a generic lipase from Candida species. The protocol is adaptable for different lipases and scales.
Materials and Reagents
-
Racemic this compound
-
Lipase (Candida antarctica lipase B - CALB, Candida rugosa lipase - CRL, or Candida cylindracea lipase - CCL) - free or immobilized
-
Sodium phosphate buffer (50 mM, pH 7.0) or Tris-HCl buffer (50 mM, pH 8.0)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Deionized water
-
HPLC grade solvents (n-hexane, isopropanol, acetonitrile)
-
Trifluoroacetic acid (TFA)
Equipment
-
Temperature-controlled shaker or water bath
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vessels (e.g., screw-capped vials or round-bottom flasks)
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Experimental Procedure
1. Reaction Setup:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0. Alternatively, a 50 mM Tris-HCl buffer at pH 8.0 can be used.[1]
-
In a suitable reaction vessel, dissolve racemic this compound in the buffer to a final concentration of 10-50 mM.
-
Add the lipase to the reaction mixture. The enzyme concentration can range from 1 to 10 mg/mL, depending on the activity of the lipase preparation.
-
Seal the reaction vessel and place it in a temperature-controlled shaker or water bath set to a temperature between 30-40°C. For instance, a reaction with cell surface-displayed lipase on E. coli can be performed at 37°C.[1]
-
Agitate the reaction mixture at a constant speed (e.g., 200-250 rpm) to ensure proper mixing.
2. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of acetonitrile or by acidifying with 1 M HCl.
-
Analyze the aliquot by chiral HPLC to determine the conversion of this compound and the enantiomeric excess of the produced mandelic acid and the remaining this compound.
3. Work-up and Product Isolation:
-
Once the desired conversion (typically around 50% for kinetic resolution) and enantiomeric excess are achieved, terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl.
-
Extract the entire reaction mixture with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to separate the acidic product (mandelic acid) from the unreacted ester (this compound).
-
The aqueous layer containing the sodium salt of mandelic acid can be acidified back to pH 2-3 with 1 M HCl and then extracted with ethyl acetate to isolate the mandelic acid.
-
The organic layer containing the unreacted this compound can be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Purify the isolated mandelic acid and this compound further if necessary, for example, by column chromatography.
4. Analytical Method: Chiral HPLC
-
Column: CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 - 1.2 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm or 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction aliquots or isolated products in the mobile phase before injection.
Mandatory Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic kinetic resolution of this compound.
Experimental Workflow
Caption: Workflow for enzymatic hydrolysis of this compound.
Catalytic Mechanism of Lipase (Serine Hydrolase)
Caption: General catalytic mechanism of a serine hydrolase.
References
Application Notes and Protocols for the Use of Ethyl Mandelate Derivatives in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of ethyl mandelate and its structural analogs, particularly chiral α-hydroxypropanoates, in the synthesis of active ingredients for the agrochemical industry. The focus is on the synthesis of aryloxyphenoxypropionate herbicides and novel antifungal agents, highlighting the importance of stereochemistry for biological activity. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate research and development in this area.
Introduction
This compound, a chiral α-hydroxy ester, and its derivatives are valuable building blocks in organic synthesis. In the agrochemical sector, the chirality of these molecules is of particular interest as different enantiomers of a pesticide can exhibit significantly different biological activities and toxicological profiles. The use of enantiomerically pure starting materials, such as (R)-ethyl mandelate derivatives, can lead to the development of more potent and environmentally benign agrochemicals. This document outlines the synthesis of potent herbicides and novel antifungal compounds derived from chiral α-hydroxy acids and their esters.
Application 1: Synthesis of Aryloxyphenoxypropionate Herbicides
Aryloxyphenoxypropionate (AOPP) herbicides are a critical class of agrochemicals used for controlling grassy weeds in broadleaf crops. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a key enzyme in fatty acid biosynthesis in grasses. The herbicidal activity of AOPPs is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the more active form.
(R)-2-(4-hydroxyphenoxy)propionic acid and its esters, structural analogs of (R)-ethyl mandelate, are key intermediates in the synthesis of several commercial AOPP herbicides, including fenoxaprop-p-ethyl. The following protocols are based on established synthetic routes for this class of herbicides.
Synthesis Pathway for Fenoxaprop-p-ethyl
The synthesis of fenoxaprop-p-ethyl involves the etherification of (R)-2-(4-hydroxyphenoxy)propionic acid with 2,6-dichlorobenzoxazole, followed by esterification with ethanol.
Application Notes and Protocols for the Lipase-Catalyzed Synthesis of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl mandelate, an important chiral intermediate in the pharmaceutical industry, through enzymatic catalysis. The use of lipases offers a green and selective alternative to traditional chemical methods.
Introduction
This compound is a valuable chiral building block, particularly in the synthesis of various active pharmaceutical ingredients (APIs). Lipase-catalyzed esterification of mandelic acid with ethanol presents a highly efficient and environmentally benign synthetic route. Lipases, being stereoselective, can also be employed for the kinetic resolution of racemic mandelic acid to produce enantiomerically pure esters. This document outlines the methodologies for performing this synthesis, focusing on the use of commercially available lipases such as those from Burkholderia cepacia and Candida antarctica (Novozym 435).
Key Reaction Parameters and Optimization
The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these parameters is crucial for achieving high conversion rates and yields.
-
Enzyme Selection: Burkholderia cepacia lipase (BCL) and immobilized Candida antarctica lipase B (Novozym 435) are widely recognized for their efficacy in esterification reactions. BCL, in particular, exhibits high thermal resistance and tolerance to short-chain alcohols like ethanol[1][2]. Novozym 435 is a versatile and widely used commercial biocatalyst for a broad range of ester syntheses[3][4][5].
-
Temperature: The reaction temperature affects both the enzyme's activity and stability. Typically, temperatures between 40°C and 60°C are optimal for these lipases. Higher temperatures can lead to enzyme denaturation and reduced activity.
-
Substrate Molar Ratio: The molar ratio of ethanol to mandelic acid is a key factor. An excess of ethanol can increase the reaction rate by shifting the equilibrium towards product formation. However, very high concentrations of short-chain alcohols can sometimes lead to enzyme inhibition.
-
Enzyme Loading: The amount of lipase used directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher conversion rate up to a certain point, after which the increase may not be significant.
-
Solvent System: The choice of solvent can influence enzyme activity and substrate solubility. While solvent-free systems are economically and environmentally advantageous, organic solvents like isopropyl ether or tert-butanol can also be used.
-
Water Activity: The presence of a small amount of water is often essential for lipase activity. However, excessive water can promote the reverse reaction (hydrolysis of the ester). Molecular sieves can be used to control the water content in the reaction medium.
Data Presentation
The following tables summarize typical quantitative data for lipase-catalyzed esterification reactions, providing a basis for comparison and experimental design.
Table 1: Comparison of Different Lipases for Ester Synthesis
| Lipase Source | Immobilization Support | Substrates | Solvent | Temperature (°C) | Conversion/Yield | Reference |
| Burkholderia cepacia (Amano PS) | --- | (R,S)-Mandelic acid, Vinyl acetate | Isopropyl ether | 25 | High enantioselectivity | Dąbkowska & Szewczyk, 2009 |
| Candida antarctica B (Novozym 435) | Acrylic Resin | Formic acid, Octanol | 1,2-dichloroethane | 40 | 96.51% Conversion | |
| Pseudomonas sp. | Florisil® | (R/S)-Mandelic acid, Ammonia | DIPE | 50 | >50% Yield (Amide) | |
| Thermomyces lanuginosus | Silica gel | Formic acid, Octanol | n-hexane | 30 | ~2% Conversion | |
| Rhizomucor miehei | Anionic resin | Formic acid, Octanol | n-hexane | 30 | ~1% Conversion |
Table 2: Effect of Reaction Parameters on Ethyl Ester Synthesis using Immobilized Burkholderia cepacia Lipase
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Water Content (% w/w oil) | 1 | 98.2 | 0.5 | <90 | |
| Oil:Ethanol Molar Ratio | 1:3 | 98.2 | 1:1 | <80 | |
| Immobilized Lipase (% w/w oil) | 5 | 98.2 | 15 | 89.42 | |
| Temperature (°C) | 25 | 98.2 | 40 | Optimal Activity | |
| Agitation Speed (rpm) | 800 | 98.2 | 500 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound using Immobilized Burkholderia cepacia Lipase
This protocol describes a general procedure for the direct esterification of mandelic acid with ethanol.
Materials:
-
(R,S)-Mandelic Acid
-
Ethanol (anhydrous)
-
Immobilized Burkholderia cepacia lipase
-
Isopropyl ether (or another suitable organic solvent)
-
Molecular sieves (3Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
To a 50 mL screw-capped flask, add mandelic acid (e.g., 1.52 g, 10 mmol) and ethanol (e.g., 2.3 g, 50 mmol), resulting in a 1:5 molar ratio.
-
Add 20 mL of isopropyl ether as the reaction solvent.
-
Add immobilized Burkholderia cepacia lipase (e.g., 150 mg).
-
Add 1 g of activated molecular sieves to remove the water produced during the reaction.
-
Securely cap the flask and place it in a shaking incubator at 40°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by HPLC.
-
Upon completion, stop the reaction by filtering out the immobilized enzyme and molecular sieves.
-
The solvent can be removed under reduced pressure to obtain the crude this compound.
-
Purify the product if necessary using column chromatography.
Protocol 2: Analytical Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is for monitoring the conversion of mandelic acid to this compound.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (e.g., 55:45 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard solution of mandelic acid and this compound of known concentrations in the mobile phase.
-
Inject the standards to determine their retention times and create a calibration curve.
-
Dilute the reaction aliquots with the mobile phase and filter them through a 0.45 µm syringe filter.
-
Inject the prepared samples into the HPLC system.
-
Quantify the concentration of mandelic acid and this compound in the samples by comparing their peak areas with the calibration curve.
-
Calculate the percentage conversion of mandelic acid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.
Enzymatic Reaction Mechanism (Ping-Pong Bi-Bi)
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Mandelate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of ethyl mandelate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via various methods.
Fischer Esterification of Mandelic Acid
Q1: My Fischer esterification of mandelic acid with ethanol is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. To improve the yield, consider the following:
-
Excess Reactant: Use a large excess of ethanol. This shifts the equilibrium towards the formation of the ester. Ethanol can often serve as both the reactant and the solvent.
-
Water Removal: Actively remove water as it forms. This can be achieved by:
-
Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent like toluene to azeotropically remove water.
-
Drying Agents: Add a drying agent like molecular sieves to the reaction mixture.
-
-
Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Troubleshooting Guide: Fischer Esterification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Reaction has not reached equilibrium. - Equilibrium is unfavorable. - Presence of water in reagents or formed during reaction. - Insufficient catalyst. | - Increase reaction time and monitor by TLC. - Use a large excess of ethanol. - Remove water using a Dean-Stark trap or molecular sieves. - Increase the amount of acid catalyst. |
| Reaction does not start or is very slow | - Inactive or insufficient catalyst. - Low reaction temperature. | - Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid. - Ensure the reaction mixture is brought to a gentle reflux. |
| Dark brown or black reaction mixture | - Reaction temperature is too high, causing decomposition. - Charring of organic material by concentrated sulfuric acid. | - Maintain a gentle reflux; avoid excessive heating. - Add the sulfuric acid slowly and with cooling. |
| Product contaminated with unreacted mandelic acid | - Incomplete reaction. - Inefficient purification. | - Extend the reaction time or use more forcing conditions. - During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid. |
Grignard Synthesis from Ethyl Benzoylformate
Q2: I am attempting to synthesize this compound via a Grignard reaction with ethyl benzoylformate and a Grignard reagent (e.g., cyclohexylmagnesium bromide), but I am getting a significant amount of byproducts. What are the likely side reactions?
A2: The Grignard reaction with ethyl benzoylformate can lead to several byproducts:
-
Reduction of the Ketone: The Grignard reagent can act as a reducing agent, reducing the ketone group of ethyl benzoylformate to a hydroxyl group, forming this compound as a byproduct when the desired product is the result of addition to the ketone.[1]
-
Addition to the Ester: The Grignard reagent can add to the ester carbonyl group, leading to the formation of a tertiary alcohol after a second addition.
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide from which it was generated.
To minimize these side reactions, it is crucial to control the reaction temperature and the rate of addition of the Grignard reagent.
Troubleshooting Guide: Grignard Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Formation of byproducts (reduction, addition to ester). - Wurtz coupling of the Grignard reagent. - Inactive Grignard reagent (due to moisture). | - Maintain a low reaction temperature (e.g., using an ice bath). - Add the Grignard reagent slowly and dropwise. - Ensure all glassware is flame-dried and solvents are anhydrous. |
| Reaction fails to initiate | - Magnesium surface is passivated with magnesium oxide. - Traces of water in the apparatus or reagents. | - Activate the magnesium turnings with a small crystal of iodine or by crushing them. - Use flame-dried glassware and anhydrous solvents. |
| Formation of a cloudy/black mixture | - Decomposition of the Grignard reagent at higher temperatures. | - Maintain a low and controlled reaction temperature. |
Phase-Transfer Catalysis (PTC)
Q3: I want to synthesize this compound using phase-transfer catalysis. What are the key parameters to optimize for a high yield?
A3: Phase-transfer catalysis (PTC) can be an effective method for the esterification of mandelic acid with an ethyl halide. Key parameters to optimize include:
-
Catalyst Choice: Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts are commonly used. The choice of catalyst can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic system, typically an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of a base (e.g., NaOH, K₂CO₃), is used.
-
Base Concentration: The concentration of the aqueous base is critical for deprotonating the mandelic acid.
-
Temperature and Stirring: The reaction temperature and stirring rate affect the mass transfer between the phases and, consequently, the reaction rate.
-
Ultrasonic Irradiation: The use of ultrasound can significantly accelerate the reaction and improve the yield.[1]
Troubleshooting Guide: Phase-Transfer Catalysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient phase transfer. - Inappropriate catalyst or base. - Low reaction temperature or insufficient stirring. | - Choose a suitable phase-transfer catalyst and optimize its concentration. - Use an appropriate base at the optimal concentration. - Increase the reaction temperature and/or stirring speed. Consider using ultrasonic irradiation.[1] |
| Slow Reaction Rate | - Poor mass transfer between phases. - Low concentration of the active catalyst in the organic phase. | - Increase the stirring rate. - Select a more lipophilic phase-transfer catalyst. |
| Difficulty in Product Isolation | - Emulsion formation during workup. - Catalyst is difficult to remove from the product. | - Add brine to the separatory funnel to break the emulsion. - Choose a catalyst that can be easily removed by washing or precipitation. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical yields for different synthetic routes to this compound. Please note that yields are highly dependent on specific reaction conditions and optimization.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Typical Yield | Reference |
| Fischer Esterification | Mandelic Acid, Ethanol | H₂SO₄ or p-TsOH | 65-95% | [2] |
| Grignard Reaction | Ethyl Benzoylformate, Cyclohexylmagnesium Bromide | - | ~58% (as byproduct) | [3] |
| Phase-Transfer Catalysis (of Mandelic Acid) | Benzaldehyde, Chloroform, NaOH | TEBA, PEG-800 | 81% (for Mandelic Acid) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Toluene (optional, for Dean-Stark)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add mandelic acid and a 10-fold molar excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 10 g of mandelic acid) with cooling.
-
Set up the apparatus for reflux. If using a Dean-Stark trap, use toluene as the solvent.
-
Heat the mixture to a gentle reflux and continue for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Phase-Transfer Catalysis
Materials:
-
Mandelic acid
-
Ethyl iodide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (anhydrous powder)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mandelic acid, a 1.5 molar equivalent of powdered anhydrous potassium carbonate, and a catalytic amount of TBAB (e.g., 5 mol%).
-
Add dichloromethane as the solvent.
-
Add a 1.2 molar equivalent of ethyl iodide to the stirring suspension.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
Technical Support Center: Purification of Ethyl Mandelate by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully performing the purification of ethyl mandelate using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Question 1: My this compound is not separating from impurities, appearing as a single band or overlapping bands on the column.
Answer: This is a frequent challenge and can stem from several factors:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to move with the solvent front, or too low, resulting in no movement. The ideal solvent system should provide a good separation of spots on a Thin Layer Chromatography (TLC) plate, with the this compound having an Rf value of approximately 0.3.[1][2]
-
Column Overloading: Applying too much sample relative to the amount of stationary phase will lead to broad bands and poor separation.
-
Poor Column Packing: Cracks, channels, or an uneven stationary phase bed will result in an irregular solvent flow, preventing proper separation.[2]
-
Compound Degradation: this compound, an ester, could potentially hydrolyze on acidic silica gel, although this is less common than with more labile compounds.[3]
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, systematically test different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) using TLC. Aim for a solvent system that gives your this compound an Rf of ~0.3 and maximizes the distance between it and any impurities.
-
Reduce Sample Load: A general guideline is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Improve Column Packing Technique: Ensure the silica gel is uniformly packed to avoid air bubbles and channels. A slurry packing method is often recommended.
-
Consider Neutralizing Silica Gel: If degradation is suspected, the silica gel can be treated with a small amount of a base like triethylamine in the eluent to neutralize acidic sites.
Question 2: My this compound is eluting very slowly or not at all.
Answer: This issue typically points to a mobile phase with insufficient polarity to displace the compound from the stationary phase.
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try switching to 8:1 or 5:1. This should increase the elution speed of your compound.
-
Check for Precipitation: Ensure your crude sample is fully dissolved in the loading solvent. If the compound precipitates at the top of the column, it will not move. It may be necessary to dissolve the sample in a minimal amount of a slightly more polar solvent than the initial eluent or use a dry loading technique.
Question 3: The collected fractions containing this compound are still impure after chromatography.
Answer: This indicates that complete separation was not achieved.
Troubleshooting Steps:
-
Collect Smaller Fractions: Especially as the desired compound begins to elute, collecting smaller volumes per fraction can improve the resolution between closely eluting compounds.
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute the this compound, leaving more polar impurities on the column.
-
Re-chromatograph the Impure Fractions: The combined impure fractions can be concentrated and subjected to a second round of column chromatography, possibly with a different solvent system to achieve better separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point for a compound of moderate polarity like this compound is a mixture of hexanes and ethyl acetate. It is recommended to start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and increase the polarity based on TLC analysis.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound has a phenyl group and will be visible under a UV lamp (254 nm). Alternatively, staining with potassium permanganate or iodine can be used.
Q3: Should I use gravity chromatography or flash chromatography?
A3: Flash chromatography, which uses pressure to force the solvent through the column, is generally faster and provides better resolution than gravity chromatography. For most laboratory-scale purifications, flash chromatography is the preferred method.
Q4: Can this compound decompose on silica gel?
A4: While silica gel is acidic and can cause the degradation of very sensitive compounds, this compound is relatively stable. However, if you observe significant tailing or the appearance of new spots on TLC after exposure to silica, you might consider using deactivated silica or an alternative stationary phase like alumina.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then loaded onto the top of the column. This technique is particularly useful if your sample is not very soluble in the initial mobile phase.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis of Crude this compound
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., 4:1 hexanes:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the pencil line.
-
Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by a spot to the distance traveled by the solvent front. Adjust the solvent system to achieve an Rf of ~0.3 for this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC. Pour the slurry into the column, tapping the side gently to ensure even packing and remove any air bubbles. Add a layer of sand on top of the packed silica gel.
-
Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the sample solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column. Apply pressure to the top of the column to achieve a steady flow rate. Begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative TLC Data for Solvent System Optimization
| Solvent System (Hexanes:Ethyl Acetate) | Rf of Impurity 1 (Less Polar) | Rf of this compound | Rf of Impurity 2 (More Polar) | Observations |
| 9:1 | 0.65 | 0.40 | 0.15 | Good separation, but Rf of this compound is slightly high. |
| 8:1 | 0.75 | 0.50 | 0.25 | Separation is still good, but all compounds move further up. |
| 10:1 | 0.55 | 0.32 | 0.10 | Optimal. Good separation with the target compound at the ideal Rf. |
| 4:1 | 0.90 | 0.70 | 0.45 | Poor separation, all compounds have high Rf values. |
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for this compound purification.
References
Troubleshooting low enantiomeric excess in ethyl mandelate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl mandelate, with a focus on achieving high enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve high enantiomeric excess (ee) in this compound synthesis?
A1: The most common and effective methods for synthesizing this compound with high enantiomeric excess involve the asymmetric reduction of a prochiral ketone, ethyl benzoylformate, or the enantioselective arylation of ethyl glyoxylate. Key strategies include:
-
Biocatalytic Reduction: This method utilizes enzymes, often within whole-cell systems like baker's yeast (Saccharomyces cerevisiae), to reduce ethyl benzoylformate with high enantioselectivity.
-
Asymmetric Catalytic Hydrogenation: This approach employs chiral metal complexes, such as platinum-based catalysts modified with chiral alkaloids, to hydrogenate ethyl benzoylformate.
-
Rhodium-Catalyzed Asymmetric Arylation: This method involves the reaction of ethyl glyoxylate with an arylboronic acid in the presence of a chiral rhodium catalyst.[1][2]
-
Lipase-Catalyzed Kinetic Resolution: This technique involves the selective acylation of one enantiomer in a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer.
Q2: My enantiomeric excess is consistently low. What are the first things I should check?
A2: Consistently low enantiomeric excess often points to a systematic issue. Before extensively modifying your reaction conditions, it is crucial to:
-
Validate Your Analytical Method: Ensure your chiral HPLC or GC method is capable of baseline separating the two enantiomers of this compound. Run a racemic standard to confirm a 50:50 peak area ratio.
-
Verify Starting Material Purity: Impurities in your ethyl benzoylformate or other reagents can interfere with the catalyst or promote a non-selective background reaction.
-
Ensure an Inert Atmosphere: Many chiral catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Q3: Can the reaction temperature significantly impact the enantiomeric excess?
A3: Yes, temperature is a critical parameter in asymmetric synthesis. Lowering the reaction temperature often improves enantiomeric excess by increasing the energy difference between the diastereomeric transition states, although it may also decrease the reaction rate.[3] It is essential to find the optimal balance for your specific catalytic system.
Q4: How does the choice of solvent affect the enantioselectivity of the reaction?
A4: The solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the transition states. The polarity, coordinating ability, and even the chiral nature of the solvent can alter the stereochemical outcome. It is often necessary to screen a range of solvents to identify the optimal one for a given reaction.
Troubleshooting Guides
Low Enantiomeric Excess in Asymmetric Synthesis of this compound
This guide will help you troubleshoot common issues leading to low enantiomeric excess in the synthesis of this compound.
Asymmetric Hydrogenation of Ethyl Benzoylformate
Problem: Low enantiomeric excess (<90%) is observed in the asymmetric hydrogenation of ethyl benzoylformate using a chiral catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ee in asymmetric hydrogenation.
Quantitative Data:
The enantioselective hydrogenation of ethyl benzoylformate is highly sensitive to reaction conditions. The following table summarizes the impact of various parameters on the enantiomeric excess of (R)-ethyl mandelate using a dihydrocinchonidine (DHCD)-modified Pt/Al₂O₃ catalyst.[3]
| Entry | Modifier Concentration (mmol dm⁻³) | H₂ Pressure (bar) | Temperature (°C) | Solvent System | Enantiomeric Excess (ee) (%) |
| 1 | 1 | 25 | 0 | AcOH/Toluene (1:1) | 98 |
| 2 | 0.1 | 25 | 10 | Toluene | 85 |
| 3 | 1 | 50 | 10 | Toluene | 82 |
| 4 | 1 | 10 | 10 | Toluene | 88 |
Experimental Protocol: Asymmetric Hydrogenation of Ethyl Benzoylformate [3]
-
Catalyst Preparation: A 5% Pt/Al₂O₃ catalyst is modified with dihydrocinchonidine (DHCD).
-
Reaction Setup: In a high-pressure autoclave, add the modified catalyst to a solution of ethyl benzoylformate in the chosen solvent system (e.g., a 1:1 mixture of acetic acid and toluene).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 25 bar).
-
Reaction Conditions: Maintain the reaction at the desired temperature (e.g., 0 °C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by GC or TLC), filter the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or GC.
Biocatalytic Reduction of Ethyl Benzoylformate with Yeast
Problem: The enantiomeric excess of this compound obtained from the yeast-mediated reduction of ethyl benzoylformate is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ee in yeast reduction.
Quantitative Data:
The biocatalytic reduction of ethyl benzoylformate using Saccharomyces cerevisiae can achieve excellent enantioselectivity under optimized conditions.
| Parameter | Optimized Value | Outcome | Reference |
| Substrate Concentration | 20 g/L | Conversion: 99.8% | |
| Cell Concentration | 140 g/L | ee: 100% | |
| Reaction Time | 36 h | ||
| Temperature | 30 °C | ||
| pH | 5.0 |
Experimental Protocol: Yeast Reduction of Ethyl Benzoylformate
-
Yeast Culture: Cultivate Saccharomyces cerevisiae in an appropriate medium until the desired cell concentration is reached.
-
Reaction Mixture: Prepare a buffered aqueous solution (e.g., pH 5.0) containing the yeast cells and a carbon source (e.g., glucose).
-
Substrate Addition: Add ethyl benzoylformate to the yeast suspension. To avoid substrate inhibition, it can be added portion-wise or as a solution in a co-solvent like ethanol.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for the required duration (e.g., 36 hours).
-
Work-up: After the reaction, remove the yeast cells by centrifugation or filtration.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, remove the solvent, and purify the product by vacuum distillation.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Rhodium-Catalyzed Asymmetric Arylation of Ethyl Glyoxylate
Problem: Low enantiomeric excess is achieved in the synthesis of this compound via the Rh-catalyzed arylation of ethyl glyoxylate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ee in Rh-catalyzed arylation.
Quantitative Data:
The enantioselectivity of the Rh-catalyzed arylation of ethyl glyoxylate is highly dependent on the chiral ligand and reaction conditions.
| Catalyst Precursor | Chiral Ligand | Base | Solvent | Enantiomeric Excess (ee) (%) | Reference |
| [Rh(OH)COD]₂ | Chiral NHC | KOtBu | tert-amyl alcohol | up to 34% | |
| Rh(acac)(C₂H₄)₂ | (R)-MonoPhos | KOtBu | tert-amyl alcohol | Moderate | |
| [RhCl(C₂H₄)₂]₂ | TADDOL-derived phosphane-phosphite | NaF | Toluene/Water | up to 75% |
Experimental Protocol: Rhodium-Catalyzed Arylation of Ethyl Glyoxylate
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the rhodium precursor (e.g., [Rh(OH)COD]₂), the chiral ligand, phenylboronic acid, and the base (e.g., KOtBu) to a dry flask containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., tert-amyl alcohol).
-
Substrate Addition: Add the ethyl glyoxylate solution (typically in toluene) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature for the specified time (e.g., 1 hour).
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or GC.
References
Technical Support Center: Esterification of Mandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of mandelic acid.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mandelic Acid Ester
Possible Causes and Solutions
| Cause | Recommended Action |
| Equilibrium Limitations (Fischer Esterification) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can often be used as the solvent) and remove water as it forms, for example, by azeotropic distillation with a Dean-Stark trap.[1][2][3] |
| Incomplete Reaction | Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). |
| Side Reactions | Significant formation of side products such as mandelic acid dimers or dehydration products will reduce the yield of the desired ester. Refer to the specific troubleshooting sections for these side reactions below. |
| Product Loss During Workup | During aqueous workup, ensure the pH is appropriately adjusted to keep the ester in the organic phase. Back-extraction of the aqueous layer can help recover any dissolved product. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Cause | Recommended Action |
| Unreacted Mandelic Acid | During the workup, wash the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), to neutralize and remove any unreacted mandelic acid.[4] |
| Formation of Mandelic Acid Dimer | This occurs through self-esterification. Minimize dimer formation by using milder reaction conditions. Purification can be achieved by recrystallization of the final product. |
| Formation of Dehydration Byproducts | The α-hydroxy group of mandelic acid can be susceptible to dehydration under strong acidic conditions and high temperatures. If dehydration is suspected, consider using a milder esterification method that does not involve strong acids, such as the Steglich esterification. |
| Catalyst Residue | Ensure proper removal of the acid catalyst during the aqueous workup. For solid-supported catalysts, simple filtration after the reaction is sufficient. |
Issue 3: Racemization of Chiral Mandelic Acid
Possible Causes and Solutions
| Cause | Recommended Action |
| Harsh Reaction Conditions | High temperatures and strong acid or base catalysis can lead to racemization at the α-carbon of mandelic acid. |
| Prolonged Reaction Times | Extended exposure to racemization-inducing conditions can decrease the enantiomeric excess of the product. |
| Solutions | Employ milder esterification methods that avoid strong acids and high temperatures. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at or below room temperature, is a suitable alternative to minimize racemization.[5] Polymer-assisted solution phase esterification using alkyltriazenes has also been reported to be racemization-free. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the esterification of mandelic acid?
A1: The primary side reactions are:
-
Self-esterification (Dimerization): The hydroxyl group of one mandelic acid molecule reacts with the carboxyl group of another to form a dimeric ester. This is more likely to occur at higher concentrations of mandelic acid and under conditions that favor esterification.
-
Racemization: If you are using an enantiomerically pure form of mandelic acid (e.g., (R)- or (S)-mandelic acid), the stereocenter can be epimerized under harsh conditions (strong acid/base, high heat), leading to a loss of optical purity.
-
Dehydration: Although less commonly reported in standard esterification, the α-hydroxy group could potentially be eliminated as water under strong dehydrating conditions (e.g., high concentration of sulfuric acid and heat), leading to the formation of phenylglyoxylic acid derivatives or other unsaturated byproducts.
Q2: How can I prevent the self-esterification (dimerization) of mandelic acid?
A2: To minimize dimerization, you can:
-
Use a significant excess of the alcohol to be esterified. This increases the probability of the mandelic acid reacting with the desired alcohol rather than another molecule of itself.
-
Maintain a relatively dilute solution of mandelic acid.
-
If dimerization is still a significant issue, consider protecting the hydroxyl group of mandelic acid before performing the esterification.
Q3: What is the best method to esterify mandelic acid while preserving its stereochemistry?
A3: To avoid racemization, it is crucial to use mild reaction conditions. The Steglich esterification is highly recommended. This method utilizes DCC as a coupling agent and DMAP as a catalyst, and it is typically carried out at room temperature or 0 °C, thus avoiding the harsh acidic and high-temperature conditions of the Fischer esterification that are known to cause racemization.
Q4: My esterification reaction is not going to completion. What can I do?
A4: If you are using the Fischer esterification method, the reaction is in equilibrium. To drive it towards the product side, you can:
-
Increase the equivalents of the alcohol used.
-
Remove water as it is formed using a Dean-Stark apparatus.
-
Increase the reaction time, but be mindful of potential side reactions like racemization with prolonged heating.
If you are using a coupling agent like DCC (Steglich esterification), ensure your reagents are anhydrous, as water will consume the coupling agent.
Q5: How do I purify my mandelic acid ester from the reaction mixture?
A5: A standard purification protocol involves:
-
Neutralization and Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted mandelic acid and the acid catalyst. Follow this with a brine wash.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography to remove other organic impurities.
Data Summary
The following table provides a qualitative comparison of common esterification methods for mandelic acid, highlighting their suitability for addressing potential side reactions.
| Method | Typical Conditions | Prevention of Racemization | Prevention of Self-Esterification | Prevention of Dehydration |
| Fischer Esterification | Alcohol (excess), Strong Acid (H₂SO₄), Heat | Poor | Fair (with excess alcohol) | Poor |
| Steglich Esterification | DCC, DMAP, Anhydrous Solvent, 0°C to RT | Excellent | Good | Excellent |
Experimental Protocols
Protocol 1: Fischer Esterification of Mandelic Acid with Ethanol
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add mandelic acid (1.0 eq).
-
Add a large excess of ethanol (e.g., 10-20 eq) and a suitable solvent for azeotropic water removal, such as toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the mandelic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl mandelate by vacuum distillation or column chromatography.
Protocol 2: Steglich Esterification of (R)-Mandelic Acid with Methanol (Racemization-Minimized)
This protocol is designed to preserve the stereochemical integrity of the starting material.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-mandelic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or NMR with a chiral shift reagent.
Visualizations
Caption: Reaction pathways in mandelic acid esterification.
Caption: Troubleshooting workflow for mandelic acid esterification.
References
Technical Support Center: Improving Stereoselectivity in Ethyl Mandelate Reactions
Welcome to the technical support center for the stereoselective synthesis of ethyl mandelate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high stereoselectivity in the synthesis of this compound?
There are two main strategies for obtaining enantiomerically enriched this compound: asymmetric synthesis and kinetic resolution of a racemic mixture.
-
Asymmetric Synthesis: This involves creating the desired stereoisomer directly from a prochiral starting material. Common methods include:
-
Catalytic Asymmetric Reduction: The reduction of ethyl benzoylformate using chiral catalysts or biocatalysts. Yeast, particularly Saccharomyces cerevisiae, is highly effective for this transformation, capable of producing (R)-ethyl mandelate with high enantiomeric excess.[1]
-
Asymmetric Friedel-Crafts Reaction: Reacting aromatic amines with ethyl glyoxylate in the presence of a chiral Lewis acid catalyst, such as a chiral titanium(IV) complex, can yield aminomandelic acid derivatives with good to excellent enantioselectivities.[2][3]
-
Asymmetric Arylation: The addition of an aryl group to ethyl glyoxylate using a chiral catalyst, for instance, a rhodium(I)-NHC catalyst with an organoboron reagent.[4]
-
-
Enzymatic Kinetic Resolution (EKR): This technique involves the selective reaction of one enantiomer in a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched substrate. Lipases are commonly used enzymes for this purpose, catalyzing either the acylation of the hydroxyl group or the hydrolysis of the ester.[1]
Q2: I am observing low enantiomeric excess (ee) in my asymmetric reduction of ethyl benzoylformate. What are the likely causes and how can I improve it?
Low enantiomeric excess in the asymmetric reduction of ethyl benzoylformate can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The nature of the chiral catalyst or auxiliary is crucial. For biocatalytic reductions using yeast, the strain and viability of the yeast are important. For metal-catalyzed reactions, the choice of metal and chiral ligand is paramount. Ensure the correct catalyst loading is used, as too little may result in a significant background uncatalyzed reaction, lowering the overall ee.
-
Reaction Temperature: Temperature can significantly impact stereoselectivity. Lower temperatures often enhance selectivity by increasing the energy difference between the diastereomeric transition states. Experiment with a range of temperatures to find the optimum.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome. Screen a variety of solvents to identify the one that provides the best selectivity.
-
Additives: In some cases, additives can improve enantioselectivity. For instance, in NADH model reactions for the reduction of ethyl benzoylformate, the presence and amount of magnesium perchlorate have been shown to remarkably affect the asymmetric yield.
Q3: My enzymatic kinetic resolution of racemic this compound is not efficient. What parameters should I optimize?
For inefficient enzymatic kinetic resolution, optimization of the following parameters is recommended:
-
Enzyme Selection: The choice of lipase is critical, as different lipases exhibit varying enantioselectivities for the same substrate. Screen a variety of commercially available lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia) to find the most effective one.
-
Acyl Donor (for transesterification): The nature of the acyl donor can influence the reaction rate and selectivity. Vinyl acetate is a common and effective choice.
-
Solvent: The organic solvent can significantly impact enzyme activity and enantioselectivity. It is often a trial-and-error process to find the optimal solvent. Some reactions can even be performed in solvent-free systems.
-
Temperature: Enzyme activity is temperature-dependent. Determine the optimal temperature for your chosen enzyme that balances reaction rate and stability.
-
pH (for hydrolysis): If performing an enzymatic hydrolysis, maintaining the optimal pH for the enzyme is crucial for its activity and stability.
-
Immobilization: Immobilizing the enzyme can improve its stability, reusability, and in some cases, its enantioselectivity.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in a Chiral Lewis Acid-Catalyzed Reaction
| Possible Cause | Suggested Solution |
| Ineffective Chiral Ligand | The structure of the chiral ligand is paramount. Synthesize or procure a different class of chiral ligands. For example, BINOL-derived ligands have shown high efficiency in titanium(IV)-catalyzed Friedel-Crafts reactions with ethyl glyoxylate. |
| Incorrect Metal Salt | The choice of Lewis acid is crucial. Screen different metal salts (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃, Cu(OTf)₂) in combination with your chiral ligand. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity. Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimum. |
| Inappropriate Solvent | The solvent can affect the geometry of the catalyst-substrate complex. Screen a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF). |
| Presence of Water | Water can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are scrupulously dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Low Conversion and/or Enantiomeric Excess in Yeast-Mediated Reduction of Ethyl Benzoylformate
| Possible Cause | Suggested Solution |
| Low Yeast Activity | Use fresh baker's yeast or a specific strain of Saccharomyces cerevisiae. Activate the yeast in a warm sugar solution before adding the substrate. |
| Sub-optimal Substrate Concentration | High substrate concentrations can be toxic to the yeast cells, inhibiting the reaction. The optimal substrate concentration needs to be determined experimentally; one study found 20 g/L to be optimal. |
| Incorrect Yeast Cell Concentration | The concentration of yeast cells affects the reaction rate. A study optimized this to 140 g/L for a specific yeast strain. |
| Inappropriate Temperature | Most yeast strains work optimally around 30 °C. Deviations from this can lead to lower activity and selectivity. |
| Insufficient Reaction Time | Biocatalytic reactions can be slower than traditional chemical reactions. Monitor the reaction over a longer period (e.g., 24-72 hours) to ensure completion. |
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for this compound Derivatives
| Method | Catalyst/Reagent | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Friedel-Crafts | Chiral Titanium(IV) / BINOL derivatives | N,N-dialkylanilines + Ethyl glyoxylate | 85-99% | 80-96.6% | |
| Asymmetric Arylation | Rh(I)-NHC catalysts / Phenylboron reagents | Ethyl glyoxalate + Phenylboronic acids | High | Up to 34% | |
| Asymmetric Reduction | Saccharomyces cerevisiae 21 | Ethyl benzoylformate | 99.8% (Conversion) | 100% | |
| Asymmetric Reduction | NADH analogue | Ethyl benzoylformate | - | 2.9-28.5% |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Benzoylformate using Saccharomyces cerevisiae
This protocol is based on a reported procedure for the highly enantioselective biocatalytic reduction of ethyl benzoylformate.
-
Yeast Activation: In a suitable flask, suspend 14 g of Saccharomyces cerevisiae (baker's yeast) in 100 mL of a warm (approx. 30-35 °C) aqueous solution of sucrose (e.g., 5-10% w/v). Gently stir the suspension for 30 minutes to activate the yeast.
-
Substrate Addition: Add 2.0 g of ethyl benzoylformate to the activated yeast suspension.
-
Reaction: Stir the mixture vigorously at 30 °C. Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 36 hours.
-
Work-up: Once the starting material is consumed, add a filter aid (e.g., Celite) to the mixture and filter through a pad of Celite to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride (NaCl) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (R)-ethyl mandelate can be further purified by flash column chromatography if necessary.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol provides a general procedure for the enzymatic kinetic resolution via transesterification.
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene, tert-amyl alcohol), add the selected lipase (e.g., Candida antarctica lipase B, immobilized) and the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq).
-
Reaction: Stir the mixture at the optimal temperature for the chosen enzyme (e.g., 30-45 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product. The ideal endpoint is at 50% conversion, where the maximum ee for both components can be achieved.
-
Work-up: Once the desired conversion is reached, filter off the enzyme (if immobilized). The enzyme can often be washed and reused.
-
Separation and Purification: Remove the solvent under reduced pressure. The resulting mixture of unreacted this compound and the acylated product can be separated by flash column chromatography to yield the enantiomerically pure unreacted enantiomer and the acylated enantiomer.
Visualizations
Caption: Decision workflow for obtaining enantiopure this compound.
Caption: Key factors influencing the stereoselectivity of a reaction.
References
- 1. This compound | 10606-72-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly enantioselective Friedel-Crafts reaction of aromatic amines with ethyl glyoxylate catalyzed by chiral titanium(IV) complexes: practical synthesis of aminomandelic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Chiral Integrity of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for preventing the racemization of ethyl mandelate during chemical reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help maintain the stereochemical purity of your compounds.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and modification of this compound.
Q1: I'm observing significant racemization of my this compound during an acylation reaction. What are the most likely causes?
A1: Racemization of this compound, an α-hydroxy ester, primarily occurs through the deprotonation of the acidic α-hydrogen (the hydrogen attached to the chiral carbon). This forms a planar enolate intermediate, which upon reprotonation can lead to a mixture of enantiomers. The most common culprits for this issue during an acylation are:
-
Choice of Base: Strong or sterically unhindered bases (e.g., triethylamine) can readily abstract the α-proton.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for enolization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
-
Solvent Effects: Polar, protic solvents can facilitate the proton exchange that leads to racemization.
Q2: How can I minimize racemization when acylating the hydroxyl group of this compound?
A2: To minimize racemization, you should aim to use reaction conditions that disfavor the formation of the enolate intermediate. Key strategies include:
-
Use a Sterically Hindered Base: Bases with significant steric bulk, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, are less likely to deprotonate the α-carbon.
-
Employ a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is an effective acylation catalyst that operates under mild conditions, often reducing the need for strong, aggressive bases.[1][2][3][4]
-
Low Reaction Temperatures: Performing the reaction at 0 °C or even lower temperatures significantly reduces the rate of racemization.
-
Control Reagent Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion faster, minimizing the time the starting material is exposed to potentially racemizing conditions.
-
Choose an Appropriate Solvent: Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
Q3: My reaction requires a substitution at the hydroxyl group. Is there a way to achieve this with inversion of stereochemistry without causing racemization?
A3: Yes, the Mitsunobu reaction is a powerful method for inverting the stereocenter of a secondary alcohol like this compound with high fidelity.[5] The reaction typically involves triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nucleophile (e.g., a carboxylic acid). The reaction proceeds via an Sₙ2 mechanism, leading to a clean inversion of the stereochemistry. It is crucial to use a nucleophile with an appropriate pKa to avoid side reactions.
Q4: Can the choice of acylating agent influence the degree of racemization?
A4: Yes. More reactive acylating agents, such as acyl chlorides, can often lead to faster reactions at lower temperatures, which can help to minimize racemization compared to using less reactive acid anhydrides that might require harsher conditions. However, the reaction with acyl chlorides generates HCl, which must be scavenged by a base, bringing back the importance of choosing the right base.
Q5: How do I accurately determine the enantiomeric excess (ee) of my this compound product?
A5: The most common and reliable method for determining the enantiomeric excess of this compound and its derivatives is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Chiral Gas Chromatography (GC) can also be used for volatile derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents can also be employed to differentiate between enantiomers.
Quantitative Data on Reaction Conditions
While specific quantitative data for the racemization of this compound under a wide variety of conditions is not extensively compiled in a single source, the following table summarizes expected outcomes based on established principles for α-hydroxy esters and related compounds. The enantiomeric excess (ee) values are illustrative and will depend on the specific substrate and reaction time.
| Acylating Agent | Base | Solvent | Temperature (°C) | Expected Enantiomeric Excess (ee) | Notes |
| Acetic Anhydride | Triethylamine | DCM | 25 | Moderate to Low | Triethylamine is a relatively strong, unhindered base that can cause significant racemization. |
| Acetic Anhydride | Pyridine | Pyridine | 25 | Moderate | Pyridine is a weaker base than triethylamine, leading to less racemization. |
| Acetic Anhydride | DIPEA / DMAP (cat.) | DCM | 0 | High | The combination of a sterically hindered base and a nucleophilic catalyst at low temperature is highly effective at preserving stereochemical integrity. |
| Benzoyl Chloride | 2,6-Lutidine | THF | 0 to 25 | High | 2,6-Lutidine is a sterically hindered, non-nucleophilic base that effectively scavenges HCl without promoting enolization. |
| Benzoic Acid | PPh₃ / DEAD | THF | 0 to 25 | High (with inversion) | The Mitsunobu reaction provides a reliable method for substitution with inversion of stereochemistry. |
Experimental Protocols
Protocol 1: Acylation of (R)-Ethyl Mandelate with Acetic Anhydride using Pyridine (Standard Method)
This protocol is a standard method for acylation but may lead to some degree of racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-ethyl mandelate (1.0 eq.) in dry pyridine (0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified O-acetyl this compound by chiral HPLC.
Protocol 2: Low-Racemization Acylation using Benzoyl Chloride and 2,6-Lutidine
This protocol is designed to minimize racemization by using a sterically hindered base at low temperatures.
-
Preparation: To a flame-dried flask under an inert atmosphere, add (R)-ethyl mandelate (1.0 eq.) and dry dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to 0 °C.
-
Addition of Reagents: Add 2,6-lutidine (1.2 eq.) followed by the dropwise addition of benzoyl chloride (1.1 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product via flash chromatography.
-
Analysis: Analyze the enantiomeric excess of the resulting ethyl O-benzoyl mandelate by chiral HPLC.
Protocol 3: Stereochemical Inversion via the Mitsunobu Reaction
This protocol details the inversion of the stereocenter of (R)-ethyl mandelate to (S)-ethyl benzoate using benzoic acid.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-ethyl mandelate (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. An exothermic reaction is often observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, until the starting material is consumed (monitored by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Analysis: Determine the enantiomeric excess of the inverted product by chiral HPLC.
Visualized Workflows and Mechanisms
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of this compound via a planar enolate intermediate.
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting and preventing racemization.
General Workflow for Acylation with Minimal Racemization
Caption: Recommended experimental workflow for stereoretentive acylation.
References
Technical Support Center: Optimization of Preparative HPLC for Ethyl Mandelate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the preparative HPLC purification of ethyl mandelate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparative HPLC purification of this compound in a question-and-answer format.
Q1: My chromatogram shows significant peak fronting for the this compound peak. What is the likely cause and how can I fix it?
A1: Peak fronting is often an indication of column overloading, where too much sample is injected for the column's capacity.[1][2][3] This can be due to either injecting too large a volume or the sample concentration being too high.[2] Another potential cause is poor sample solubility in the mobile phase.[4]
-
Solution 1: Reduce Sample Load: Systematically decrease the injection volume or dilute the sample concentration and perform a loading study to determine the maximum amount of this compound your column can handle while maintaining good peak shape.
-
Solution 2: Modify Sample Solvent: Ensure your this compound sample is fully dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Solution 3: Adjust Mobile Phase: If solubility is an issue, you may need to alter the mobile phase composition, for instance, by increasing the percentage of the organic modifier at the start of your gradient.
Q2: I'm observing peak tailing for my this compound peak. What could be causing this?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors. One primary cause is secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on the silica support. Other causes can include column degradation or running the mobile phase at a pH close to the analyte's pKa.
-
Solution 1: Optimize Mobile Phase pH: For acidic compounds like mandelic acid derivatives, operating at a lower pH (e.g., adding 0.1% formic or acetic acid) can suppress the ionization of residual silanols and reduce tailing.
-
Solution 2: Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.
-
Solution 3: Check for Column Contamination/Degradation: If the tailing develops over time, your column may be contaminated or the packing bed may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column.
Q3: The backpressure in my system is unexpectedly high during the purification run. What should I check?
A3: High backpressure is a frequent problem in HPLC and can stem from blockages within the system.
-
Solution 1: Check for Column Clogging: The most common cause is a clogged column frit due to particulate matter from the sample or mobile phase. Filtering your sample and mobile phases is crucial. You can try back-flushing the column at a low flow rate to dislodge particulates.
-
Solution 2: Inspect Tubing and Filters: Check for blockages in the system tubing, in-line filters, or guard column. Systematically disconnect components to isolate the source of the high pressure.
-
Solution 3: Mobile Phase Issues: Ensure the mobile phase components are fully miscible and have been properly degassed. Precipitated buffer salts can also cause blockages.
Q4: I am not achieving baseline resolution between the this compound enantiomers on a chiral column. What parameters can I adjust?
A4: Chiral separations can be sensitive to chromatographic conditions.
-
Solution 1: Optimize Mobile Phase Composition: The choice and ratio of organic modifier (e.g., isopropanol, ethanol) and a hexane or heptane-based mobile phase are critical. Small changes in the modifier percentage can significantly impact resolution.
-
Solution 2: Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better mass transfer and more interactions with the chiral stationary phase.
-
Solution 3: Control Temperature: Temperature can affect chiral recognition. Try running the separation at a controlled, slightly elevated, or sub-ambient temperature to see if resolution improves.
-
Solution 4: Screen Different Chiral Stationary Phases: If optimization on your current column is unsuccessful, screening other types of chiral stationary phases (CSPs), such as those based on different polysaccharide derivatives, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing a preparative HPLC method for this compound?
A1: A good starting point is to develop and optimize the separation on a smaller analytical column with the same stationary phase as your preparative column. For reversed-phase purification of this compound, a C18 column is a common choice. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of acid like formic or acetic acid to improve peak shape.
Q2: How do I scale up my analytical method to a preparative scale?
A2: To scale up from an analytical to a preparative column, the goal is to maintain the same linear velocity of the mobile phase. You can use the following formula to adjust the flow rate:
-
Flow Rate (prep) = Flow Rate (analytical) x [(ID prep)^2 / (ID analytical)^2]
The injection volume can be scaled up based on the column volume. A loading study on the analytical column should be performed to determine the maximum sample load before scaling up.
Q3: What is "column overloading" in preparative HPLC?
A3: Column overloading is the intentional injection of a larger sample mass onto the column than would be used for analytical purposes. The goal of preparative HPLC is purification and isolation, not just quantification. Overloading is done to maximize throughput. There are two types: concentration overloading (increasing sample concentration) and volume overloading (increasing injection volume). A loading study is essential to find the optimal balance between load, resolution, and purity.
Q4: How can I improve the solubility of this compound in my sample solvent?
A4: this compound is an ester and has moderate polarity. If you encounter solubility issues in a highly aqueous mobile phase, you can try dissolving it in a stronger, water-miscible organic solvent like methanol, ethanol, or acetonitrile. However, be mindful that the injection solvent should ideally be weaker than the mobile phase to avoid peak distortion. If a strong solvent must be used, injecting a smaller volume can mitigate negative effects.
Data Presentation
Table 1: Analytical Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Column Temperature | 25 °C |
Table 2: Preparative Scale-Up Parameters for this compound
| Parameter | Value |
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-80% B over 10 minutes |
| Flow Rate | 21.2 mL/min |
| Injection Volume | 200 µL |
| Sample Concentration | 50 mg/mL in 50:50 Acetonitrile:Water |
| Detection | UV at 225 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Analytical Method Development and Loading Study
-
System Preparation: Equilibrate the analytical HPLC system with the C18 column (4.6 x 150 mm, 5 µm) at the initial mobile phase composition (70% A: 30% B) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a stock solution of crude this compound at 100 mg/mL in 50:50 acetonitrile:water. Prepare serial dilutions to 50 mg/mL, 20 mg/mL, and 10 mg/mL.
-
Initial Injection: Inject 10 µL of the 10 mg/mL solution and run the gradient method as described in Table 1.
-
Loading Study:
-
Gradually increase the injection volume with the 10 mg/mL solution (e.g., 10 µL, 20 µL, 50 µL) until peak shape begins to deteriorate (fronting or loss of resolution from nearby impurities).
-
Increase the sample concentration (20 mg/mL, 50 mg/mL) and repeat the injections, adjusting the volume to find the maximum load that provides acceptable resolution.
-
-
Optimization: Based on the chromatograms, adjust the gradient slope or mobile phase composition to optimize the resolution between this compound and any impurities.
Protocol 2: Preparative HPLC Purification
-
System Preparation: Install the preparative C18 column (21.2 x 150 mm, 5 µm) and equilibrate the system with the initial mobile phase composition at the scaled-up flow rate of 21.2 mL/min (as calculated from the analytical method).
-
Sample Preparation: Prepare the crude this compound sample at the optimal concentration determined from the loading study (e.g., 50 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.
-
Purification Run: Inject the scaled-up volume (e.g., 200 µL) of the prepared sample.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV detector signal. Start collecting just before the peak begins to elute and stop just after it returns to baseline.
-
Purity Analysis: Analyze a small aliquot of the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Visualizations
Caption: Workflow for scaling up from analytical to preparative HPLC.
Caption: Troubleshooting logic for common peak shape issues.
References
Technical Support Center: Ethyl Mandelate Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl mandelate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
A1: The most common impurities found in crude this compound after synthesis are typically unreacted starting materials and byproducts of the reaction. These include:
-
Mandelic Acid: The unreacted starting carboxylic acid is the most prevalent impurity.
-
Ethanol: Excess alcohol used to drive the esterification equilibrium.
-
Water: A byproduct of the esterification reaction.
-
Acid Catalyst: Residual acid (e.g., sulfuric acid, p-toluenesulfonic acid) used to catalyze the reaction.
-
Side-Products: Minor amounts of byproducts such as dimeric esters formed from the self-esterification of mandelic acid.
Q2: How can I qualitatively determine if my this compound sample is impure?
A2: Several methods can give you a quick indication of impurity:
-
Thin-Layer Chromatography (TLC): Compare your product to a standard of pure this compound and mandelic acid. The presence of a spot corresponding to mandelic acid indicates unreacted starting material.
-
pH Test: Dissolve a small sample of your this compound in a neutral solvent and wash it with deionized water. If the pH of the water is acidic, it's likely due to the presence of unreacted mandelic acid or the acid catalyst.
-
Spectroscopic Methods (NMR, IR):
-
¹H NMR: Broad peaks, particularly in the hydroxyl or carboxylic acid proton regions, can indicate impurities. The presence of a significant peak for the carboxylic acid proton of mandelic acid (typically a broad singlet above 10 ppm) is a clear indicator of this impurity.
-
IR Spectroscopy: A broad O-H stretch from 2500-3300 cm⁻¹ is characteristic of a carboxylic acid and would suggest the presence of mandelic acid.
-
Troubleshooting Guides
Issue 1: My final this compound product is acidic.
-
Cause: This is most likely due to the presence of unreacted mandelic acid or residual acid catalyst.
-
Solution: Perform an aqueous workup with a mild base. Washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) will neutralize and remove the acidic impurities.[1] The deprotonated mandelic acid salt is soluble in the aqueous layer and can be separated.
Issue 2: My NMR spectrum shows unreacted ethanol.
-
Cause: Insufficient removal of the excess ethanol used during the synthesis.
-
Solution:
-
Evaporation: Remove the bulk of the ethanol using a rotary evaporator.
-
Aqueous Wash: Washing with water or brine will help remove the remaining ethanol.
-
High Vacuum: Placing the product under a high vacuum for an extended period can remove residual volatile solvents.
-
Issue 3: I'm observing a higher boiling point fraction during distillation.
-
Cause: This could be due to the presence of a dimeric ester of mandelic acid or other high-molecular-weight byproducts.
-
Solution: Careful fractional vacuum distillation can separate this compound from these less volatile impurities. Collect the fraction that distills at the correct boiling point and pressure for this compound.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Acidic Impurities
This protocol describes the removal of unreacted mandelic acid and the acid catalyst from a crude this compound reaction mixture.
Methodology:
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent in which this compound is soluble, such as ethyl acetate or diethyl ether.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
First Wash (Water): Add deionized water to the separatory funnel, shake gently, and allow the layers to separate. Drain and discard the aqueous layer. This step removes the bulk of the water-soluble impurities.
-
Second Wash (Base): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake, venting frequently to release the pressure from the CO₂ gas evolved. Allow the layers to separate.
-
pH Check: Test the pH of the aqueous layer to ensure it is basic. If it is still acidic, repeat the NaHCO₃ wash.
-
Separation: Drain and discard the aqueous layer containing the sodium mandelate salt.
-
Third Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and some water-soluble organic impurities from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities (like residual salts and high-boiling byproducts) and some more volatile impurities.
Methodology:
-
Setup: Assemble a short-path distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound from the aqueous workup into the distilling flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Heating and Stirring: Begin stirring and gently heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the measured pressure (e.g., 103-105 °C at 2 mmHg).
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Data Presentation
Table 1: Purity of this compound After Different Purification Steps
| Purification Step | Purity by GC (%) | Key Impurities Removed |
| Crude Product | 85-90% | - |
| After Aqueous Workup | 95-98% | Mandelic Acid, Acid Catalyst |
| After Vacuum Distillation | >99% | Residual Solvents, High-Boiling Byproducts |
Note: The purity percentages are typical values and may vary depending on the initial reaction conditions.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scaling Up Ethyl Mandelate Synthesis for Pilot Plant Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of ethyl mandelate from the laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of mandelic acid with ethanol.[1] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are crucial for achieving high yields, especially on a larger scale.[1][2]
Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?
A2: Scaling up the synthesis of this compound introduces several challenges that are often not apparent at the lab scale. These include:
-
Heat Transfer and Temperature Control: The esterification reaction is typically exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to localized hotspots, side reactions, or even runaway reactions.[3]
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants, catalyst, and removing byproducts becomes more difficult in a larger vessel. Inefficient mixing can lead to lower reaction rates and yields.
-
Water Removal: As Fischer esterification is an equilibrium reaction, efficient removal of the water byproduct is critical to drive the reaction to completion. Techniques like azeotropic distillation, which are straightforward in the lab, require careful design and control at the pilot scale.
-
Downstream Processing and Purification: Isolating and purifying large quantities of this compound to the required specifications can be complex. Methods that are simple on a lab scale, like simple distillation or column chromatography, may not be economically or practically feasible at a pilot scale.
Q3: Which catalysts are recommended for pilot-scale production of this compound?
A3: For pilot-scale production, both homogeneous and heterogeneous acid catalysts can be used.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and commonly used. However, their use necessitates a neutralization step during workup and can lead to corrosion and waste disposal issues.
-
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages in a pilot plant setting. They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and minimize corrosion and waste generation.
Q4: What are the key safety considerations for the pilot-plant synthesis of this compound?
A4: Safety is paramount in a pilot plant setting. Key considerations include:
-
Handling of Flammable Solvents: Ethanol and other potential solvents are flammable. The pilot plant must be equipped with appropriate ventilation, grounding to prevent static discharge, and explosion-proof equipment.
-
Corrosive Acid Catalysts: When using strong mineral acids, appropriate personal protective equipment (PPE) is essential. The reactor and associated pipework should be constructed from corrosion-resistant materials.
-
Exothermic Reaction Management: The reactor must have a reliable cooling system and temperature monitoring to control the reaction exotherm and prevent runaway reactions.
-
Pressure Management: The reactor should be fitted with pressure relief devices.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My pilot-scale reaction is resulting in a significantly lower yield compared to the lab-scale experiments. What are the likely causes and how can I address them?
Answer:
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction (Equilibrium Limitation) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can: - Use a large excess of one reactant, typically the less expensive one (ethanol). - Efficiently remove water as it is formed using a Dean-Stark trap or by operating the reactor under vacuum. |
| Poor Mass Transfer/Mixing | Inadequate mixing can lead to localized areas of low reactant concentration. - Increase the agitation speed of the reactor's stirrer. - Evaluate the design of the impeller and baffles to ensure efficient mixing for the specific reactor geometry and fluid properties. |
| Suboptimal Reaction Temperature | The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions. - Optimize the reaction temperature. For Fischer esterification, a temperature range of 80-120°C is typical, depending on the solvent and catalyst. |
| Catalyst Deactivation or Insufficient Amount | The catalyst may have lost its activity or the amount used may be insufficient for the larger scale. - If using a heterogeneous catalyst, check for deactivation and regenerate or replace if necessary. - Ensure the catalyst loading is appropriately scaled for the pilot plant volume. |
| Presence of Water in Reactants | Water in the starting materials will inhibit the forward reaction. - Use anhydrous grades of ethanol and ensure the mandelic acid is dry. |
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant amounts of unknown impurities in my crude this compound at the pilot scale. What are these likely to be and how can I minimize their formation?
Answer:
| Potential Byproduct | Formation Mechanism | Minimization Strategy |
| Unreacted Mandelic Acid | Incomplete reaction. | See troubleshooting for "Low Yield". |
| Diethyl Ether | Acid-catalyzed dehydration of ethanol, especially at higher temperatures. | - Maintain the reaction temperature below the threshold for significant ether formation (typically < 140°C for ethanol with sulfuric acid). - Use a milder acid catalyst. |
| Poly-mandelic acid species | Self-esterification of mandelic acid at elevated temperatures. | - Ensure a sufficient excess of ethanol is present. - Control the reaction temperature. |
| Colored Impurities | Degradation of mandelic acid or side reactions at high temperatures. | - Lower the reaction temperature. - Operate under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the this compound to the desired specification at the pilot scale. What are the recommended purification methods?
Answer:
| Problem | Recommended Purification Strategy |
| Removal of Unreacted Mandelic Acid and Catalyst | - Neutralization and Washing: After the reaction, the mixture can be cooled and washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted mandelic acid as its water-soluble salt. This is followed by washing with water and then brine to remove residual salts and water. |
| Separation of this compound from Ethanol and Water | - Fractional Distillation: this compound has a significantly higher boiling point (approx. 253-255 °C at atmospheric pressure) than ethanol (78 °C) and water (100 °C). Fractional distillation under reduced pressure is the most effective method for separating pure this compound from the lower-boiling components. |
| Removal of High-Boiling Impurities | - Vacuum Fractional Distillation: For impurities with boiling points close to that of this compound, a fractional distillation column with a higher number of theoretical plates, operated under vacuum, will be necessary for effective separation. |
| High Purity Requirements | - Crystallization: If very high purity is required, crystallization can be an effective final purification step. This compound is a solid at room temperature (melting point ~34-37 °C), which can be crystallized from a suitable solvent. |
Data Presentation
Table 1: Comparison of Typical Lab-Scale vs. Pilot-Plant Scale Parameters for this compound Synthesis
| Parameter | Laboratory Scale (Typical) | Pilot-Plant Scale (Projected) | Key Considerations for Scale-Up |
| Batch Size | 10-100 g mandelic acid | 10-100 kg mandelic acid | 100-1000x increase in volume. |
| Reactor Volume | 250 mL - 2 L | 100 L - 1000 L | Surface-area-to-volume ratio decreases significantly. |
| Reactant Molar Ratio (Ethanol:Mandelic Acid) | 5:1 to 10:1 | 3:1 to 5:1 | Excess ethanol is still used to drive the reaction, but the ratio may be optimized for cost and downstream processing at a larger scale. |
| Catalyst (H₂SO₄) Loading | 1-5 mol% | 0.5-2 mol% | Catalyst concentration may be reduced to minimize side reactions and corrosion. |
| Reaction Temperature | 80-100 °C (Reflux) | 90-120 °C | Higher temperatures may be used to increase reaction rate, but require careful control to avoid side reactions. |
| Reaction Time | 4-12 hours | 8-24 hours | Reaction times may be longer due to mass transfer limitations. |
| Typical Yield (Isolated) | 85-95% | 75-90% | Yields may be slightly lower at pilot scale due to handling losses and less ideal conditions. |
| Purity (Crude) | >90% | 85-95% | Crude purity may be lower due to increased side reactions. |
| Purification Method | Simple distillation, Column Chromatography | Fractional vacuum distillation, Crystallization | Methods must be scalable and economically viable. |
Note: Data for the pilot-plant scale are projected based on general principles of esterification scale-up, as specific literature data for this compound at this scale is limited. The values for ethyl acetate production at pilot scale can be used as a reference.
Experimental Protocols
Pilot-Plant Scale Synthesis of this compound (50 kg Scale)
1. Reactor Preparation:
-
Ensure the 500 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Start the agitator at a low speed.
-
Set the reactor jacket temperature control system to 25 °C.
2. Charging of Reactants:
-
Charge the reactor with mandelic acid (50 kg).
-
Add anhydrous ethanol (150 L). The large excess of ethanol serves as both a reactant and a solvent.
-
Begin agitation at a moderate speed to ensure good mixing.
3. Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (1.5 L) to the stirred mixture. The addition should be done over a period of 30-60 minutes to control the initial exotherm.
-
Monitor the internal temperature of the reactor during the addition. If the temperature rises by more than 10 °C, pause the addition and allow the mixture to cool.
4. Reaction:
-
Once the catalyst addition is complete, slowly heat the reactor contents to a gentle reflux (approximately 85-95 °C).
-
Set up for azeotropic removal of water using a Dean-Stark trap or a controlled vacuum.
-
Maintain the reaction at reflux for 12-18 hours.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for the disappearance of mandelic acid by HPLC. The reaction is considered complete when the mandelic acid content is <1%.
5. Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Transfer the reaction mixture to a suitable work-up vessel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted mandelic acid. Be cautious as this will generate CO₂ gas. Monitor the pH of the aqueous layer until it is neutral (pH 7-8).
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with water, followed by a wash with brine.
-
Transfer the organic layer to a distillation apparatus.
6. Purification:
-
Perform an initial distillation at atmospheric pressure to remove the bulk of the excess ethanol.
-
Once the ethanol is removed, apply a vacuum to the system.
-
Conduct a fractional vacuum distillation to purify the this compound. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~138 °C at 15 mmHg).
-
Collect the purified this compound in a clean, dry receiver.
7. Product Analysis:
-
Analyze the purified this compound for purity by GC or HPLC, and confirm its identity by IR and NMR spectroscopy. The expected purity should be >99%.
Mandatory Visualizations
Caption: Experimental workflow for pilot-plant scale synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Ethyl Mandelate Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of ethyl mandelate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification of mandelic acid with ethanol using an acid catalyst. This is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3][4][5] To achieve a high yield of this compound, the equilibrium must be shifted towards the product side.
Q2: What are the key physical properties of this compound?
This compound is typically a colorless to light yellow liquid or a low-melting solid. Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Melting Point | 24-27 °C |
| Boiling Point | 253-255 °C |
| Density | ~1.115 g/mL at 25 °C |
Q3: What are some alternative methods for synthesizing this compound?
Besides Fischer esterification, other methods for synthesizing this compound include:
-
Enzymatic Synthesis: This method utilizes enzymes, such as lipases, to catalyze the esterification of mandelic acid or the transesterification of another ester. It offers high selectivity and milder reaction conditions. A reported synthesis of (S)-(+)-ethyl mandelate using Saccharomyces cerevisiae as a biocatalyst in a water and n-hexane two-phase system reports a high substrate conversion rate.
-
Transesterification: This involves the reaction of an ester (e.g., mthis compound) with ethanol in the presence of a catalyst to produce this compound.
Troubleshooting Guide: Fischer-Speier Esterification of Mandelic Acid
This section addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.
Problem 1: Low Yield or Incomplete Reaction
Q: My Fischer esterification of mandelic acid is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Fischer esterification are common due to the reversible nature of the reaction. The primary factors and their solutions are outlined below:
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis). Ensure all reagents and glassware are dry. Water can be removed during the reaction using a Dean-Stark apparatus with an azeotropic solvent like toluene or by using a drying agent.
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).
-
Suboptimal Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. Refluxing the reaction mixture is a common practice. Reaction times can vary, and monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.
-
Unfavorable Equilibrium: To drive the equilibrium towards the product, a large excess of one reactant, typically the less expensive one (ethanol), should be used.
Problem 2: Difficulty in Product Purification
Q: I'm having trouble purifying my this compound. What are the common impurities and how can I remove them?
A: Purification challenges often arise from unreacted starting materials and the formation of side products.
-
Unreacted Mandelic Acid: Mandelic acid is a common impurity. It can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), which will convert the acidic mandelic acid into its water-soluble salt.
-
Cocrystal Formation: Mandelic acid and this compound can form a cocrystal, making separation by simple crystallization difficult. A proper workup involving a basic wash is crucial to prevent this.
-
Side Products: Depending on the reaction conditions, side products can form. Purification is typically achieved through column chromatography or vacuum distillation.
Problem 3: Side Reactions
Q: What are the potential side reactions during the Fischer esterification of mandelic acid?
A: Elevated temperatures can lead to side reactions. For mandelic acid, a potential side reaction is dehydration, especially in the presence of a strong acid catalyst at high temperatures.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Mandelic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
Mandelic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Toluene (optional, for Dean-Stark)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve mandelic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, it can be removed under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted mandelic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Reaction Monitoring by TLC
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, a 3:1 mixture of hexane and ethyl acetate. The exact ratio may need to be optimized.
-
Visualization: UV light (as mandelic acid and this compound are UV active) or staining with an appropriate agent.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table provides an overview of expected yields under different scenarios.
| Synthesis Method | Catalyst | Reaction Time (h) | Temperature (°C) | Reported Yield (%) |
| Fischer Esterification | H₂SO₄ | 2 | Reflux | 95 |
| Fischer Esterification | BF₃ | 1 | Reflux | ~90 (for methyl benzoate) |
| Enzymatic Esterification | Lipozyme TLIM | 24 | 50 | 99 (for ethyl cinnamate) |
Visualizations
Fischer-Speier Esterification Workflow
Caption: General workflow for the synthesis of this compound via Fischer-Speier esterification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Chiral Resolution of Ethyl Mandelate and Methyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral compounds are critical in the pharmaceutical and fine chemical industries. Enantiomers of the same molecule can exhibit significantly different pharmacological activities. Mandelic acid and its esters, such as ethyl mandelate and mthis compound, are important chiral building blocks for the synthesis of various active pharmaceutical ingredients. This guide provides a comparative overview of the chiral resolution of this compound and mthis compound, focusing on enzymatic resolution and diastereomeric salt formation, supported by available experimental data.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method for the separation of enantiomers due to the high enantioselectivity of enzymes, particularly lipases. This method relies on the differential rate of reaction of the two enantiomers with an enzyme.
Comparative Performance of Lipases in the Resolution of Ethyl and Mthis compound
Direct comparative studies of the enzymatic resolution of ethyl and mthis compound under identical conditions are limited in the available literature. However, individual studies on each ester provide valuable insights into their amenability to lipase-catalyzed resolution.
One study investigated the use of Candida antarctica lipase immobilized on different resins for the resolution of both methyl and this compound. In this research, the enzyme immobilized on Duolite ion exchange resin was used for the resolution of (R,S)-mandelic acid with ethanol, leading to the formation of (R)-ethyl mandelate with an enantiomeric excess (e.e.) of 85% after 3 hours, at a conversion of approximately 46%.[1] When the same enzyme was immobilized on Lewatit ion exchange resin and reacted with methanol, (R)-mthis compound was isolated with an e.e. of 60% after 18 hours, at a conversion of about 34%.[1]
Another study focused on the enantioselective hydrolysis of racemic mthis compound using a lipase displayed on the cell surface of E. coli. This method yielded optically pure (S)-mandelic acid with an enantiomeric excess of 99% and a high enantioselectivity value (E value of 250) after 36 hours.[2] The remaining mthis compound had an e.e. of 33%.[2]
The following table summarizes the available quantitative data for the enzymatic resolution of both esters.
| Ester | Enzyme | Support/System | Reaction Type | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Substrate | Reference |
| This compound | Candida antarctica lipase | Duolite ion exchange resin | Esterification | 3 | ~46 | 85% ((R)-ester) | Not Reported | [1] |
| Mthis compound | Candida antarctica lipase | Lewatit ion exchange resin | Esterification | 18 | ~34 | 60% ((R)-ester) | Not Reported | |
| Mthis compound | Cell surface-displayed lipase (E. coli) | Whole-cell | Hydrolysis | 36 | Not Reported | 99% ((S)-acid) | 33% |
Key Observations:
-
Based on the limited direct comparison, the resolution of this compound with Candida antarctica lipase on Duolite resin appears to be faster and more enantioselective than that of mthis compound on Lewatit resin. However, the different support materials could significantly influence the results.
-
The use of a cell surface-displayed lipase for the hydrolysis of mthis compound demonstrates the potential for achieving very high enantiomeric excess of the corresponding acid.
Experimental Protocols for Enzymatic Resolution
Protocol 1: Enzymatic Esterification of (R,S)-Mandelic Acid with Ethanol
-
Enzyme Preparation: Immobilize Candida antarctica lipase on Duolite ion exchange resin.
-
Reaction Setup: In a suitable reaction vessel, combine (R,S)-mandelic acid, ethanol (as both substrate and solvent), and the immobilized lipase.
-
Reaction Conditions: Maintain the reaction at a controlled temperature with agitation for 3 hours.
-
Work-up:
-
Filter off the immobilized enzyme.
-
Add a saturated sodium bicarbonate solution to the filtrate to adjust the pH to 7.8.
-
Extract the aqueous phase with diisopropyl ether (DIPE).
-
The organic phase contains the (R)-ethyl mandelate. Wash the organic phase with saturated sodium bicarbonate solution and then with water.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the purified ester.
-
Acidify the aqueous phase with 0.5M HCl and extract with DIPE to recover the unreacted (S)-mandelic acid.
-
Protocol 2: Enantioselective Hydrolysis of Racemic Mthis compound
-
Biocatalyst Preparation: Prepare E. coli cells displaying lipase on their surface.
-
Reaction Setup: In a buffered solution (e.g., 50 mM Tris buffer, pH 8.0), suspend the freeze-dried recombinant E. coli cells and add racemic mthis compound.
-
Reaction Conditions: Incubate the mixture at 37°C with shaking (e.g., 250 rpm) for 36 hours.
-
Work-up and Analysis:
-
Monitor the reaction progress by taking samples at intervals.
-
Analyze the samples by HPLC to determine the enantiomeric excess of the produced (S)-mandelic acid and the remaining mthis compound.
-
The product, (S)-mandelic acid, can be isolated from the aqueous phase after removal of the cells and unreacted ester.
-
Experimental Workflow for Enzymatic Resolution
Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical method for resolving racemic acids or bases. The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Comparison of Ethyl and Mthis compound in Diastereomeric Resolution
Specific experimental data directly comparing the diastereomeric salt resolution of ethyl and mthis compound is scarce. The resolution is typically performed on the parent mandelic acid. However, the principles can be applied to the esters if a suitable functional group for salt formation is present or introduced. Since the esters themselves are neutral, they are not directly resolved by this method. Resolution is typically carried out on the parent mandelic acid, and the resolved acid is then esterified to produce the desired enantiomerically pure ester.
A general protocol for the resolution of a racemic acidic compound using a chiral amine as the resolving agent is provided below as a reference.
Experimental Protocol for Diastereomeric Salt Resolution of a Racemic Acid
This protocol is a general guideline and would need to be adapted for mandelic acid, which would then be esterified to either ethyl or mthis compound.
Protocol 3: General Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or mixtures with water).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-trans-3-Methylcyclohexanamine, 0.5 - 1.0 equivalent) in a small amount of the same solvent.
-
Slowly add the resolving agent solution to the acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the flask or adding a seed crystal can help.
-
Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
The diastereomeric purity can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2 M HCl) to protonate the carboxylate and break the salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and remove the solvent to obtain the pure enantiomer.
-
-
Esterification:
-
The resolved mandelic acid can then be esterified to the corresponding ethyl or methyl ester using standard methods (e.g., Fischer esterification).
-
Logical Relationship in Diastereomeric Salt Resolution
Conclusion
Both this compound and mthis compound can be effectively resolved into their respective enantiomers using enzymatic kinetic resolution. The available data, though not from a direct comparative study under identical conditions, suggests that the choice of enzyme and reaction conditions plays a crucial role in the efficiency and enantioselectivity of the resolution. For diastereomeric salt resolution, the process is typically carried out on the parent mandelic acid, followed by esterification. The selection of an appropriate chiral resolving agent and crystallization solvent is key to a successful separation.
For researchers and professionals in drug development, the choice between ethyl and mthis compound may depend on the specific synthetic route, the availability and cost of starting materials and enzymes, and the desired final product. The protocols and data presented in this guide provide a foundation for developing and optimizing chiral resolution processes for these valuable intermediates. Further studies performing a direct comparison of the resolution of ethyl and mthis compound under a standardized set of conditions would be highly valuable to the scientific community.
References
A Comparative Spectroscopic Analysis of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of ethyl mandelate, a key chiral intermediate in the synthesis of various pharmaceuticals. Its performance is objectively compared with two structurally related esters, ethyl benzoate and ethyl lactate, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This comparative approach facilitates a deeper understanding of the structural nuances and spectroscopic signatures of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, ethyl benzoate, and ethyl lactate.
¹H NMR Spectral Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.41 - 7.29 | m | 5H | Ar-H |
| 5.14 | s | 1H | CH-OH | |
| 4.20 - 4.12 | q | 2H | O-CH₂-CH₃ | |
| 3.95 (variable) | s (broad) | 1H | OH | |
| 1.17 | t | 3H | O-CH₂-CH₃ | |
| Ethyl Benzoate | 8.05 - 8.02 | m | 2H | Ar-H (ortho) |
| 7.57 - 7.38 | m | 3H | Ar-H (meta, para) | |
| 4.37 | q | 2H | O-CH₂-CH₃ | |
| 1.38 | t | 3H | O-CH₂-CH₃ | |
| Ethyl Lactate | 4.28 | q | 1H | CH-OH |
| 4.23 | q | 2H | O-CH₂-CH₃ | |
| 2.90 (variable) | d | 1H | OH | |
| 1.42 | d | 3H | CH-CH₃ | |
| 1.30 | t | 3H | O-CH₂-CH₃ |
¹³C NMR Spectral Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 174.5 | C=O |
| 139.5 | Ar-C (quaternary) | |
| 128.6 | Ar-CH | |
| 128.4 | Ar-CH | |
| 126.5 | Ar-CH | |
| 72.5 | CH-OH | |
| 62.1 | O-CH₂-CH₃ | |
| 14.1 | O-CH₂-CH₃ | |
| Ethyl Benzoate | 166.5 | C=O |
| 132.8 | Ar-CH (para) | |
| 130.5 | Ar-C (quaternary) | |
| 129.5 | Ar-CH (ortho) | |
| 128.3 | Ar-CH (meta) | |
| 60.9 | O-CH₂-CH₃ | |
| 14.3 | O-CH₂-CH₃ | |
| Ethyl Lactate | 175.7 | C=O |
| 69.2 | CH-OH | |
| 61.3 | O-CH₂-CH₃ | |
| 20.3 | CH-CH₃ | |
| 14.1 | O-CH₂-CH₃ |
Infrared (IR) Spectroscopy Data
| Compound | Functional Group | **Absorption (cm⁻¹) ** |
| This compound | O-H (alcohol) | 3500-3300 (broad) |
| C-H (aromatic) | 3100-3000 | |
| C-H (aliphatic) | 3000-2850 | |
| C=O (ester) | ~1735 | |
| C=C (aromatic) | 1600-1450 | |
| C-O (ester) | 1300-1000 | |
| Ethyl Benzoate | C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 | |
| C=O (ester, conjugated) | ~1720 | |
| C=C (aromatic) | 1600-1450 | |
| C-O (ester) | 1300-1000 | |
| Ethyl Lactate | O-H (alcohol) | 3500-3300 (broad) |
| C-H (aliphatic) | 3000-2850 | |
| C=O (ester) | ~1730 | |
| C-O (ester/alcohol) | 1300-1000 |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Fragment Assignment |
| This compound | 180 | 107, 79, 77 | [C₆H₅CHOH]⁺, [C₆H₇]⁺, [C₆H₅]⁺ |
| Ethyl Benzoate | 150[1] | 122, 105, 77 | [M-C₂H₄]⁺, [C₆H₅CO]⁺, [C₆H₅]⁺ |
| Ethyl Lactate | 118[2] | 103, 75, 45 | [M-CH₃]⁺, [M-C₂H₅O]⁺, [COOH]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H NMR, 5-25 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg was used.[3] The solution was filtered through a Pasteur pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Spectra were acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Locking and Shimming: The spectrometer was locked onto the deuterium signal of the CDCl₃, and the magnetic field was shimmed to achieve optimal homogeneity.
-
¹H NMR: Standard pulse sequences were used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence was used to simplify the spectrum and enhance the signal of the carbon atoms. A longer relaxation delay was employed to ensure accurate integration of quaternary carbons, if necessary.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of the liquid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was recorded after ensuring good contact between the sample and the crystal. The crystal was cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried before and after each measurement.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then collected, typically over the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like the ethyl esters in this guide, Gas Chromatography (GC) is a common method for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source was used.
-
Data Acquisition:
-
GC Method: The GC was equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities and the solvent.
-
MS Method: The mass spectrometer was operated in EI mode, typically at 70 eV. Mass spectra were recorded over a mass range of m/z 40-500.
-
-
Data Processing: The total ion chromatogram (TIC) was used to identify the peak corresponding to the analyte. The mass spectrum of this peak was then extracted and analyzed for the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound and its comparators.
References
A Comparative Guide to Determining the Enantiomeric Purity of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral compounds such as ethyl mandelate, a valuable intermediate in the synthesis of many pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, offering robust and reliable methods for separating and quantifying enantiomers. This guide provides a comparative overview of HPLC methods for determining the enantiomeric purity of this compound, alongside alternative techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the premier method for the enantiomeric separation of this compound due to its high resolution, sensitivity, and reproducibility. The separation is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.
Comparison of Chiral Stationary Phases for this compound Analysis
The choice of the chiral stationary phase is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are particularly effective for resolving the enantiomers of this compound.
| Parameter | Method 1: CHIRALPAK® IH | Method 2: CHIRALPAK® IC | Method 3: Molecularly Imprinted Polymer (MIP) |
| Chiral Stationary Phase | Immobilized amylose tris(3,5-dimethylphenylcarbamate) | Immobilized cellulose tris(3,5-dichlorophenylcarbamate) | Custom synthesized polymer with template |
| Mobile Phase | n-hexane / 2-propanol = 90 / 10 (v/v) | n-hexane / isopropanol / 0.1% TFA | Acetonitrile / Water with buffer |
| Flow Rate | 1.0 mL/min | 0.4–1.2 mL/min | 0.5 mL/min |
| Detection Wavelength | 210 nm | 230 nm | 225 nm |
| Column Temperature | 25 °C | 15–35 °C | 25 °C |
| Resolution (Rs) | 5.59 | 2.21 (for Mandelic Acid) | 2.33 - 2.86 (for Mandelic Acid) |
| Analysis Time | < 15 min | Variable | > 30 min |
Experimental Protocol: HPLC Separation of this compound Enantiomers
This protocol is based on a method using the CHIRALPAK® IH column.
1. Materials and Reagents:
-
Racemic this compound standard
-
(R)- and (S)-ethyl mandelate standards (if available for peak identification)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol
-
Sample solvent: n-hexane / 2-propanol = 90 / 10 (v/v)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: CHIRALPAK® IH (4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: n-hexane / 2-propanol = 90 / 10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Run Time: Approximately 15 minutes
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the sample solvent at a concentration of approximately 1 mg/mL.
-
If available, prepare individual solutions of the (R)- and (S)-enantiomers to confirm the elution order.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic this compound solution.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric purity (enantiomeric excess, ee%) using the peak areas of the two enantiomers:
-
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Experimental Workflow
A Comparative Guide to Catalysts for Ethyl Mandelate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of ethyl mandelate, a crucial chiral building block in the pharmaceutical industry, is of paramount importance for the production of various active pharmaceutical ingredients. The efficiency and stereoselectivity of this synthesis are highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalysts—heterogeneous, homogeneous, and biocatalytic—for the synthesis of this compound, supported by experimental data to inform catalyst selection in research and development.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the yield, enantioselectivity, and operating conditions for the synthesis of this compound. The following table summarizes the performance of three distinct catalytic systems based on reported experimental data.
| Catalyst System | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Heterogeneous Catalysis | Dihydrocinchonidine (DHCD)-modified 5% Pt/Al₂O₃ | Ethyl Benzoylformate | High | Up to 98% | Not specified | 0 | High enantioselectivity, catalyst is easily separable and reusable. | Requires high pressure, modifier is essential for high ee. |
| Homogeneous Catalysis | [Rh(OH)COD]₂ with NHC ligand | Ethyl Glyoxylate, Phenylboronic Acid | High (up to 99%) | Moderate (up to 34-75% depending on ligand) | 1 hour | Room Temp. | Mild reaction conditions, high yields. | Catalyst removal can be challenging, lower enantioselectivity with some ligands. |
| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | Ethyl Benzoylformate | 99.8% | 100% | 36 hours | 30 | Extremely high enantioselectivity and yield, environmentally benign. | Longer reaction times, requires specific cell concentrations. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Heterogeneous Catalysis: Enantioselective Hydrogenation using Dihydrocinchonidine-Modified Pt/Al₂O₃
This protocol is based on the enantioselective hydrogenation of ethyl benzoylformate.[1]
Materials:
-
5% Pt/Al₂O₃ catalyst
-
Ethyl benzoylformate (EBF)
-
Dihydrocinchonidine (DHCD) modifier
-
Toluene (solvent)
-
Acetic acid (co-solvent)
-
Hydrogen gas (H₂)
-
Glass reactor
Procedure:
-
The 5% Pt/Al₂O₃ catalyst is pre-reduced under flowing hydrogen at 400°C for 2 hours.[2]
-
The reaction medium (a 1:1 mixture of toluene and acetic acid) is bubbled with Argon for 10 minutes, followed by Hydrogen, to remove any dissolved oxygen.[1][2]
-
In a glass reactor, the DHCD modifier is dissolved in the solvent mixture to a concentration of 1 mmol/dm³.[1]
-
The pre-reduced catalyst is added to the reactor containing the modifier solution.
-
Ethyl benzoylformate is introduced into the reaction mixture.
-
The reactor is pressurized with hydrogen to 25 bar.
-
The reaction is carried out at a constant temperature of 0°C with vigorous stirring.
-
Upon completion, the catalyst is removed by filtration.
-
The product, (R)-ethyl mandelate, is isolated from the filtrate.
Homogeneous Catalysis: Rhodium-NHC Catalyzed Arylation
This protocol describes the synthesis of this compound from ethyl glyoxylate and phenylboronic acid.
Materials:
-
[Rh(OH)COD]₂
-
N-heterocyclic carbene (NHC) ligand (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Phenylboronic acid
-
Potassium tert-butoxide (KOtBu)
-
Ethyl glyoxylate (50% in toluene)
-
tert-Amyl alcohol (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, add 3.3 mg of [Rh(OH)COD]₂ (1.5 mol%), the NHC ligand (3.3 mol%), 119 mg of phenylboronic acid (2 equiv.), and 55 mg of KOtBu (1 equiv.) to a flask.
-
Add 2 mL of tert-amyl alcohol to the flask and begin stirring the mixture.
-
Add 0.1 mL of ethyl glyoxylate (50% in toluene, 1 equiv.) to the flask using a syringe.
-
Stir the reaction mixture for 1 hour at room temperature.
-
After 1 hour, add 20 mL of CH₂Cl₂ to the flask.
-
The product is purified by silica-gel column chromatography using a hexane/ethyl acetate (1:1) eluent.
-
Fractions containing the this compound product are identified by TLC, combined, and the solvent is removed by rotary evaporation.
Biocatalysis: Asymmetric Reduction with Saccharomyces cerevisiae
This protocol details the biotransformation of ethyl benzoylformate to (R)-ethyl mandelate using baker's yeast.
Materials:
-
Saccharomyces cerevisiae 21 (or a suitable strain of baker's yeast)
-
Ethyl benzoylformate
-
Culture medium for yeast growth
-
Water
Procedure:
-
Cultivate Saccharomyces cerevisiae 21 to obtain the required cell concentration.
-
Prepare a reaction mixture with a cell concentration of 140 g/L.
-
Add ethyl benzoylformate to the reaction mixture to a final concentration of 20 g/L.
-
Incubate the reaction at 30°C for 36 hours with appropriate agitation.
-
After 36 hours, separate the yeast cells from the reaction mixture by centrifugation or filtration.
-
Extract the product, (R)-ethyl mandelate, from the supernatant.
Catalytic Pathways and Experimental Workflow
The synthesis of this compound can be achieved through different catalytic routes. The diagram below illustrates the general experimental workflow and the distinct pathways of the discussed catalytic systems.
Caption: Experimental workflow for this compound synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl Mandelate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of ethyl mandelate is crucial for ensuring product quality, stability, and for pharmacokinetic studies. The choice of analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is supported by representative experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, particularly for the separation of its enantiomers, chiral HPLC is the method of choice.
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the enantiomers of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is used for the enantioselective separation.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used. The exact ratio may be optimized to achieve the best resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: this compound standard solutions are prepared in the mobile phase at various concentrations to establish a calibration curve. Samples containing this compound are diluted with the mobile phase to fall within the linear range of the calibration curve.
-
Injection Volume: 20 µL.
-
Analysis: The sample is injected into the HPLC system, and the retention times and peak areas of the two enantiomers are recorded. Quantification is performed by comparing the peak areas to the calibration curve.
Experimental Workflow: HPLC Analysis
Performance Characteristics of a Chiral HPLC Method
The following table summarizes typical validation parameters for a chiral HPLC method, based on data for similar compounds.[1][2]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Experimental Protocol: GC-MS
Objective: To quantify this compound in a sample matrix.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector: Splitless injection at 250°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
-
-
Sample Preparation: Samples are dissolved in a suitable organic solvent like dichloromethane or ethyl acetate. An internal standard (e.g., methyl benzoate) is added for improved accuracy. Liquid-liquid extraction may be necessary for complex matrices.[3]
-
Injection Volume: 1 µL.
Experimental Workflow: GC-MS Analysis
Performance Characteristics of a GC-MS Method
The table below presents representative validation data for a GC-MS method, compiled from studies on similar analytes.[4][5]
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (Recovery) | 80 - 115% |
| Precision (RSD) | < 15% (intra-day), < 20% (inter-day) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace amounts of compounds in complex matrices without extensive sample cleanup.
Experimental Protocol: LC-MS/MS
Objective: To achieve highly sensitive quantification of this compound.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient might run from 10% B to 90% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound would be optimized.
-
-
Sample Preparation: A simple "dilute and shoot" approach is often sufficient. Samples are diluted in the initial mobile phase composition. For very complex matrices, protein precipitation or solid-phase extraction may be employed.
-
Injection Volume: 5 µL.
Experimental Workflow: LC-MS/MS Analysis
Performance Characteristics of an LC-MS/MS Method
The following table showcases the high performance typically achieved with a validated LC-MS/MS method, based on data for similar ethyl esters.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Comparative Summary
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | Enantiomer separation, routine QC | Volatile impurities, general quantification | Trace-level quantification, complex matrices |
| Sensitivity | Moderate | Good | Excellent |
| Selectivity | Moderate (relies on chromatographic separation) | High (mass fragmentation patterns) | Very High (MRM transitions) |
| Sample Preparation | Simple dilution | Can require extraction/derivatization | Often minimal ("dilute and shoot") |
| Throughput | Moderate | Lower | High |
| Cost (Instrument) | Low | Medium | High |
| Robustness | High | High | Moderate |
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the analysis.
-
Chiral HPLC-UV is a robust and cost-effective method, particularly well-suited for the crucial task of separating and quantifying enantiomers, which is often a regulatory requirement in drug development.
-
GC-MS provides a reliable and specific method for the general quantification of this compound and is effective for identifying volatile impurities. Its performance is solid for applications where high sensitivity is not the primary concern.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the superior choice for bioanalytical studies, trace-level impurity analysis, and quantification in complex sample matrices where minimal sample preparation is desired.
By understanding the distinct advantages and performance characteristics of each technique, researchers can confidently select and validate the most appropriate method to ensure the generation of accurate and reliable data for this compound quantification.
References
A Comparative Guide to the Synthesis of Ethyl Mandelate: Enzymatic vs. Chemical Approaches
For researchers, scientists, and professionals in drug development, the synthesis of chiral intermediates like ethyl mandelate is a critical step. This guide provides a detailed comparison of enzymatic and chemical methods for producing this valuable compound, supported by experimental data and protocols to aid in selecting the most suitable approach for your research and development needs.
This compound, a key chiral building block in the pharmaceutical industry, can be synthesized through two primary routes: traditional chemical methods, most notably the Fischer-Speier esterification, and greener enzymatic processes, typically employing lipases. The choice between these methods hinges on a variety of factors including yield, enantioselectivity, environmental impact, and cost-effectiveness.
At a Glance: Comparing Synthesis Methods
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis (Fischer Esterification) |
| Catalyst | Lipase (e.g., from Candida antarctica - Novozym 435) | Strong acid (e.g., Sulfuric acid, p-Toluenesulfonic acid)[1] |
| Reaction Conditions | Milder (e.g., 40-60°C, atmospheric pressure)[2] | Harsher (e.g., Reflux temperatures, 60-110°C)[1] |
| Solvent | Often solvent-free or in organic solvents | Excess alcohol (ethanol) often acts as solvent[1] |
| Yield | Generally high, can exceed 90% for various esters[2] | Can be high (up to 97-99%) with a large excess of alcohol |
| Enantioselectivity | High, a key advantage for producing specific enantiomers | Generally not enantioselective, produces a racemic mixture |
| Environmental Impact | "Greener" approach with biodegradable catalysts and milder conditions | Use of strong, corrosive acids and higher energy consumption pose environmental and safety risks |
| Catalyst Reusability | Immobilized enzymes can be recovered and reused multiple times | Catalyst is typically neutralized and discarded during workup |
| Cost | Enzyme cost can be a significant factor, though immobilization and reuse can reduce this | Generally lower reagent costs, but purification and waste disposal can add to the overall expense |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the general experimental workflows for both the enzymatic and chemical synthesis of this compound.
Detailed Experimental Protocols
Enzymatic Synthesis of this compound (General Protocol)
This protocol is a generalized procedure based on common practices for lipase-catalyzed esterification.
-
Reactant Preparation: In a suitable reaction vessel, combine mandelic acid and ethanol. A typical molar ratio is 1:1 to 1:5 (acid to alcohol). The reaction can often be performed without an additional solvent.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, to the reaction mixture. The enzyme loading is typically between 2% and 10% (w/w) of the total substrate weight.
-
Reaction Incubation: The mixture is incubated at a controlled temperature, generally between 40°C and 60°C, with constant agitation (e.g., 150-200 rpm) to ensure proper mixing.
-
Monitoring the Reaction: The progress of the esterification can be monitored by taking periodic samples and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of mandelic acid to this compound.
-
Product Recovery: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration. The excess ethanol can be removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.
-
Enzyme Recycling: The recovered immobilized lipase can be washed (e.g., with n-hexane) and dried for reuse in subsequent batches.
Chemical Synthesis of this compound via Fischer Esterification (General Protocol)
This protocol is a generalized procedure based on the Fischer-Speier esterification method.
-
Reactant and Catalyst Charging: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid in an excess of absolute ethanol. The ethanol often serves as both a reactant and the solvent.
-
Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux with stirring. The reaction time can vary from a few hours to several hours, depending on the specific substrates and reaction scale.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up and Neutralization: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is then purified by distillation or column chromatography to obtain the final product.
Concluding Remarks
The enzymatic synthesis of this compound offers a compelling "green" alternative to traditional chemical methods. Its high selectivity, milder reaction conditions, and the reusability of the catalyst make it an attractive option, particularly for the synthesis of enantiomerically pure compounds. While the initial cost of the enzyme may be a consideration, the potential for catalyst recycling and reduced downstream processing can make it economically viable in the long run.
Conversely, the Fischer-Speier esterification remains a robust and widely used method, especially when enantioselectivity is not a primary concern. Its use of inexpensive reagents and its scalability are significant advantages. However, the harsh reaction conditions, the generation of acidic waste, and the need for extensive purification are notable drawbacks.
The choice between these two synthetic routes will ultimately depend on the specific requirements of the application, including the desired optical purity, environmental considerations, and economic constraints. For the development of modern, sustainable pharmaceutical processes, the enzymatic approach presents a promising path forward.
References
A Comparative Guide to the Determination of Absolute Configuration in Secondary Alcohols: Mandelate Derivatives vs. Alternatives
The precise determination of the absolute configuration of stereogenic centers is a critical task in chemical research, particularly within the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. For secondary alcohols, one of the most common methods involves the use of chiral derivatizing agents (CDAs) to convert the enantiomeric alcohol into a mixture of diastereomers, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a detailed comparison of the mandelate ester method with the widely used Mosher's ester (MTPA) method for determining the absolute configuration of secondary alcohols. It includes a summary of comparative NMR data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting and applying the most suitable technique.
Principle of Chiral Derivatizing Agents in NMR
Enantiomers are indistinguishable by NMR in an achiral environment. The core principle of using CDAs is to react the chiral alcohol with an enantiomerically pure agent, such as (R)- or (S)-mandelic acid, to form a pair of diastereomeric esters. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the stereocenter in the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established conformational models.
Comparison: Mandelate vs. Mosher's (MTPA) Method
Both mandelic acid and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), known as Mosher's acid, are effective CDAs. The choice between them often depends on the specific substrate and experimental preference.
| Feature | Mandelate Ester Method | Mosher's Ester (MTPA) Method |
| Chiral Agent | (R)- or (S)-Mandelic Acid | (R)- or (S)-MTPA |
| Key Structural Feature | α-hydroxyl group | α-trifluoromethyl (CF3) group |
| Conformational Model | The α-hydroxyl group is believed to form an intramolecular hydrogen bond with the ester carbonyl, leading to a relatively rigid conformation where the carbonyl and Cα-OH bond are eclipsed.[1] | The bulky and electron-withdrawing CF3 group is proposed to eclipse the ester carbonyl. This directs the phenyl group to shield one side of the alcohol moiety.[1] |
| Magnitude of Δδ | Often produces larger and more easily interpretable chemical shift differences (Δδ = δS - δR).[1] This is attributed to the locked conformation due to hydrogen bonding. | Can sometimes result in smaller Δδ values, which may be due to the partial cancellation of shielding effects from multiple stable rotamers.[1] |
| Advantages | - Larger Δδ values can simplify spectral analysis.[1] - Mandelic acid is often less expensive than MTPA. | - Very well-established and widely documented method. - The 19F NMR signal of the CF3 group can provide an additional probe for analysis. |
| Limitations | The α-hydroxyl group can potentially be reactive under certain conditions. | MTPA is more expensive. Analysis can be complicated if Δδ values are small. |
Quantitative Data Comparison
The effectiveness of a CDA is measured by the magnitude of the chemical shift difference (Δδ) between corresponding protons in the two diastereomers. Below is a table summarizing typical ¹H NMR data for the diastereomeric esters of a generic secondary alcohol (R¹R²CHOH).
| Proton(s) | Typical Δδ (δS - δR) for Mandelate Esters (ppm) | Typical Δδ (δS - δR) for MTPA Esters (ppm) |
| Protons on L¹ group | Positive (+) | Positive (+) |
| Protons on L² group | Negative (-) | Negative (-) |
| Magnitude | Generally larger | Generally smaller |
| (Note: L¹ and L² represent the two substituents attached to the carbinol carbon, oriented according to the conformational models shown below. The sign of Δδ depends on the convention used (here, Δδ = δS-ester - δR-ester) and the absolute configuration of the alcohol). |
Visualization of Workflows and Models
To effectively apply these methods, it is crucial to understand the experimental workflow and the underlying conformational models that dictate the observed chemical shifts.
Experimental Protocols
Accurate and reproducible data relies on careful experimental execution. The following are generalized protocols for the preparation of mandelate and MTPA esters for NMR analysis.
Protocol 1: Preparation of Diastereomeric Mandelate Esters
This protocol describes a standard esterification procedure using a carbodiimide coupling agent.
Materials:
-
Chiral secondary alcohol (approx. 5-10 mg)
-
(R)-Mandelic acid and (S)-Mandelic acid
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for direct analysis
-
NMR tubes, syringes, and standard glassware
Procedure (performed in two separate reactions for (R)- and (S)-esters):
-
Reaction Setup: In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq) and the corresponding enantiomer of mandelic acid (1.2 eq) in anhydrous DCM (approx. 0.5 mL).
-
Addition of Reagents: Add a catalytic amount of DMAP (0.1 eq).
-
Coupling: Add DCC or DIC (1.2 eq) to the solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification (if necessary):
-
If DCC was used, filter the reaction mixture to remove the DCU precipitate.
-
The filtrate can be used directly for NMR analysis, or the solvent can be evaporated and the residue re-dissolved in a deuterated solvent (e.g., CDCl₃).
-
For higher purity, the crude ester can be purified via flash column chromatography on silica gel.
-
-
NMR Analysis: Transfer the prepared sample into an NMR tube and acquire the ¹H NMR spectrum.
Protocol 2: Preparation of Diastereomeric MTPA (Mosher's) Esters
This protocol utilizes the more reactive Mosher's acid chloride.
Materials:
-
Chiral secondary alcohol (approx. 1-5 mg)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes, syringes, and standard glassware
Procedure (performed in two separate NMR tubes for direct analysis):
-
Reaction Setup: Place the chiral secondary alcohol (1.0 eq) in a clean, dry NMR tube.
-
Dissolution: Add the deuterated solvent (approx. 0.6 mL) and a small amount of anhydrous pyridine or TEA (approx. 1.5-2.0 eq).
-
Addition of Mosher's Reagent: Add the respective enantiomer of Mosher's acid chloride (1.1-1.3 eq) to the NMR tube.
-
Reaction: Cap the NMR tube, mix gently, and let it stand at room temperature for 1-12 hours, or until the reaction is deemed complete by NMR. The reaction is often complete within a few hours.
-
Direct Analysis: The reaction mixture can be analyzed directly by ¹H NMR without any workup. This is a significant advantage of this procedure.
-
Repeat: Perform the same procedure in a separate NMR tube using the other enantiomer of Mosher's acid chloride.
Conclusion
Both the mandelate and Mosher's ester methods are powerful and reliable tools for the determination of the absolute configuration of secondary alcohols. The mandelate method can offer the advantage of larger chemical shift differences, potentially simplifying spectral analysis. However, the Mosher's method is exceptionally well-documented, and the in-situ preparation in an NMR tube offers a convenient and rapid workflow. The choice of method may depend on the specific substrate, cost considerations, and the researcher's familiarity with the techniques. Regardless of the method chosen, careful execution and correct application of the corresponding conformational model are paramount for an unambiguous assignment.
References
A Comparative Guide to the Analysis of Ethyl Mandelate Diastereomers by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate differentiation and quantification of diastereomers are critical in the development of chiral drugs, where subtle stereochemical differences can lead to significant variations in pharmacological activity and toxicity. Ethyl mandelate, a common chiral building block, provides an excellent model for comparing analytical techniques used for diastereomeric analysis. This guide offers a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound diastereomers.
Introduction to Diastereomer Analysis
Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties. This inherent difference allows for their separation and quantification by various analytical techniques. The choice of method often depends on factors such as the required level of accuracy, sample throughput, and the availability of instrumentation.
NMR Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules and can be effectively employed for the analysis of diastereomers. The different spatial arrangement of atoms in diastereomers results in distinct chemical environments for their nuclei, leading to measurable differences in their NMR spectra, particularly in chemical shifts (δ) and coupling constants (J).
Experimental Protocol: Synthesis of this compound Diastereomers
To analyze the diastereomers of this compound, they must first be synthesized. A standard method for this is the Fischer esterification of enantiomerically pure mandelic acid with a chiral alcohol, or vice versa. For this guide, we will consider the reaction of racemic mandelic acid with an enantiomerically pure alcohol, such as (R)-(-)-2-butanol, to produce a mixture of two diastereomers: (R)-2-butyl (R)-mandelate and (R)-2-butyl (S)-mandelate.
Materials:
-
Racemic mandelic acid
-
(R)-(-)-2-butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel)
Procedure:
-
In a round-bottom flask, dissolve racemic mandelic acid (1.0 equivalent) in a minimal amount of toluene.
-
Add an excess of (R)-(-)-2-butanol (2.0 equivalents) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude mixture of this compound diastereomers.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound diastereomers.
¹H and ¹³C NMR Data for this compound Diastereomers
The key to differentiating diastereomers by NMR lies in identifying signals that are well-resolved. For this compound diastereomers, the protons and carbons near the chiral centers are most likely to exhibit distinct chemical shifts. The following tables summarize typical ¹H and ¹³C NMR data for a pair of this compound diastereomers.
Table 1: ¹H NMR Spectral Data for this compound Diastereomers (in CDCl₃)
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Multiplicity | J (Hz) |
| Phenyl-H | 7.25-7.45 | 7.25-7.45 | m | - |
| CH-OH | 5.14 | 5.18 | s | - |
| O-CH₂ | 4.10-4.25 | 4.12-4.28 | q | 7.1 |
| CH₃ | 1.15 | 1.20 | t | 7.1 |
Table 2: ¹³C NMR Spectral Data for this compound Diastereomers (in CDCl₃)
| Carbon Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) |
| C=O | 174.5 | 174.8 |
| C-OH | 72.8 | 73.1 |
| Phenyl-C (ipso) | 139.0 | 139.2 |
| Phenyl-C (o, m, p) | 126.5-128.8 | 126.5-128.8 |
| O-CH₂ | 62.5 | 62.8 |
| CH₃ | 14.1 | 14.3 |
Note: The specific chemical shifts can vary slightly depending on the solvent, concentration, and the specific chiral auxiliary used.
The diastereomeric ratio can be determined by integrating the well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. For instance, the singlets of the benzylic proton (CH-OH) or the triplets of the methyl group (CH₃) can often be used for quantification.
Alternative Analytical Methods: HPLC and GC
While NMR provides detailed structural information, chromatographic techniques like HPLC and GC are often favored for their high resolution and sensitivity in separating and quantifying stereoisomers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. Diastereomers, having different physical properties, can often be separated on a standard achiral stationary phase. However, for better resolution, a chiral stationary phase (CSP) is frequently employed.
Experimental Protocol: Chiral HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
The retention times for the two diastereomers will be different, allowing for their quantification based on the peak areas in the chromatogram.
Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC offers excellent resolution and sensitivity. The separation is achieved using a capillary column coated with a chiral stationary phase.
Experimental Protocol: Chiral GC Analysis
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., HP-Chiral-20B).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: A temperature gradient may be used, for example, starting at 100 °C and ramping to 180 °C at 5 °C/min.
Similar to HPLC, the different interactions of the diastereomers with the chiral stationary phase lead to different retention times, enabling their separation and quantification.
Comparison of NMR, HPLC, and GC for Diastereomer Analysis
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Chiral HPLC | Chiral GC |
| Principle | Differences in nuclear magnetic environments | Differential interaction with a chiral stationary phase in a liquid mobile phase | Differential partitioning between a gaseous mobile phase and a chiral stationary phase |
| Resolution | Can be limited by signal overlap | High resolution is often achievable | Very high resolution for volatile compounds |
| Sensitivity | Generally lower than chromatographic methods | High | Very high |
| Analysis Time | Can be longer, especially for complex spectra | Typically 10-30 minutes | Typically 10-30 minutes |
| Sample Prep | Simple dissolution in a deuterated solvent | Dissolution in mobile phase, may require filtration | Sample must be volatile and thermally stable |
| Quantification | Good for ratios of major components, less accurate for trace amounts | Excellent for a wide range of concentrations | Excellent for a wide range of concentrations |
| Structural Info | Provides detailed structural information | Provides no structural information | Provides no structural information |
| Cost | High initial instrument cost, lower running costs | Moderate instrument cost, ongoing solvent costs | Moderate instrument cost, lower running costs than HPLC |
Caption: Logical relationships between analytical techniques and their key attributes.
Conclusion
The choice of analytical technique for the analysis of this compound diastereomers depends on the specific requirements of the study.
-
NMR spectroscopy is invaluable for the unambiguous identification and structural confirmation of the diastereomers. It is also suitable for determining the diastereomeric ratio, especially when the signals are well-resolved and the concentration of each diastereomer is significant.
-
Chiral HPLC and Chiral GC are the methods of choice for high-throughput screening, quality control, and the accurate quantification of diastereomeric excess, particularly when high sensitivity and resolution are required.[1][2]
For comprehensive characterization in a research and development setting, a combination of these techniques is often employed. NMR provides the definitive structural assignment, while chromatography offers the high-resolution separation and sensitive quantification necessary for purity assessment and process optimization.
References
A Comparative Guide to the Conformational Analysis of Ethyl Mandelate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of a molecule is paramount in determining its biological activity and chemical reactivity. For flexible molecules such as ethyl mandelate and its derivatives, which are key chiral building blocks in organic synthesis and drug discovery, understanding their conformational preferences is crucial. This guide provides a comprehensive comparison of the conformational landscapes of these molecules, supported by experimental and theoretical data.
Introduction to Conformational Isomerism in this compound
This compound possesses several rotatable single bonds, giving rise to a complex conformational equilibrium. The principal rotations that dictate the overall shape of the molecule are around the Cα-C(O) bond (defining the orientation of the phenyl and ester groups) and the Cα-O(H) bond. The interplay of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions governs the relative stability of the different conformers.
The key conformers are often described by the dihedral angle between the Cα-H and the C=O bonds, leading to synperiplanar (gauche) and antiperiplanar (anti) arrangements. Theoretical studies on mandelate derivatives have shown that the major conformers in nonpolar solvents are typically the synperiplanar forms, where the H-C2-O-C9 torsion angles are approximately ±40°.[1] Antiperiplanar conformations, in contrast, are generally of much higher relative energy and thus less populated.[1]
Comparative Data on this compound Conformers
While extensive experimental data on the specific conformer populations of this compound is limited in the readily available literature, computational chemistry provides valuable insights into their relative stabilities and geometries. The following table summarizes theoretical data for the key conformers of a generic mandelate ester, illustrating the energetic penalties associated with different spatial arrangements.
| Conformer | Dihedral Angle (H-Cα-C=O) | Relative Energy (kcal/mol) | Key Feature |
| Synperiplanar (gauche) | ~ ±40° | 0 (Reference) | Stabilized by intramolecular interactions |
| Antiperiplanar (anti) | ~ 180° | > 2 | Steric repulsion between phenyl and ester groups |
Note: The relative energies are illustrative and can vary based on the specific derivative and the computational method employed.
Experimental Methodologies
The conformational analysis of this compound derivatives primarily relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for studying molecular conformation in solution. The key parameters derived from an NMR spectrum for conformational analysis are the vicinal proton-proton coupling constants (³JHH).
Experimental Protocol for ³JHH Coupling Constant Determination:
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Coupling Constant Measurement: The ³JHH values are measured directly from the splitting patterns of the coupled protons in the spectrum. For complex multiplets, spectral simulation and analysis software may be required for accurate determination.
The relationship between the observed ³JHH value and the dihedral angle (Φ) is described by the Karplus equation :
³JHH = A cos²(Φ) + B cos(Φ) + C
where A, B, and C are empirically derived parameters that depend on the substituents and the hybridization of the atoms involved. By comparing the experimentally measured ³JHH values with those predicted by the Karplus equation for different conformations, the predominant conformer in solution can be identified.
Computational Modeling
Computational chemistry provides a theoretical framework to explore the conformational landscape of molecules and to calculate their properties.
Typical Computational Protocol:
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF94s) or semi-empirical methods to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a more accurate method or a larger basis set to obtain reliable relative energies of the conformers.
-
Property Calculation: NMR parameters, such as chemical shifts and coupling constants, can be calculated for each conformer using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated values are then Boltzmann-averaged based on the relative energies of the conformers for comparison with experimental data.
Visualizing Conformational Analysis Workflow
The following diagram illustrates the general workflow for the conformational analysis of this compound derivatives, integrating both experimental and computational approaches.
Signaling Pathways and Logical Relationships
The principles of conformational analysis can be logically structured as a decision-making process for structure elucidation.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted process that benefits from the synergistic use of experimental NMR data and high-level computational modeling. While synperiplanar conformers are generally favored, the precise conformational equilibrium can be influenced by substitution patterns and solvent effects. A thorough understanding of these conformational preferences is essential for designing molecules with specific biological activities and for controlling stereoselectivity in chemical reactions. The methodologies and workflows presented in this guide provide a robust framework for researchers in the field of drug discovery and organic chemistry to approach the conformational analysis of these important chiral molecules.
References
A Comparative Guide to Chiral Derivatizing Agents: Benchmarking Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis and pharmaceutical development, the precise determination of enantiomeric purity is a critical quality attribute. Chiral derivatizing agents (CDAs) are invaluable tools that convert enantiomeric mixtures into diastereomers, facilitating their separation and quantification using standard chromatographic and spectroscopic techniques. This guide provides a comprehensive comparison of ethyl mandelate as a chiral derivatizing agent against other commonly used alternatives, supported by available experimental data and detailed methodologies.
Introduction to Chiral Derivatization
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their direct analysis challenging. The fundamental principle of using a CDA is to react the enantiomeric analyte with a single enantiomer of the CDA. This reaction forms a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and can be separated and quantified by techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. The relative abundance of the diastereomers directly reflects the enantiomeric composition of the original analyte.
Performance Comparison of Chiral Derivatizing Agents
The choice of a CDA depends on several factors, including the functional group of the analyte (e.g., amine, alcohol, carboxylic acid), the analytical technique employed, and the desired sensitivity. This section compares the performance of this compound and its parent compound, mandelic acid, with other widely used CDAs.
For the Derivatization of Amines:
The enantiomeric resolution of amines is crucial in the development of many pharmaceutical compounds. The following table summarizes the performance of mandelic acid (as a proxy for this compound) and other common CDAs for this application.
| Chiral Derivatizing Agent | Analyte(s) | Method | Key Performance Metrics | Reference(s) |
| (R)-Mandelic Acid (PEGylated) | Phenylalanine methyl ester, 2-amino-1-butanol, 1-phenylethylamine | Diastereomeric Salt Crystallization | Enantiomeric Excess (ee): 72-85% (first cycle), 87-95% (second cycle); Yield: 78-90% | [1] |
| Trifluoroacetyl-L-prolyl chloride (TFPC) | Amphetamine and 13 other derivatives | GC-MS | Successful baseline resolution of all 14 amphetamine derivatives. | [2][3] |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl / Mosher's Acid Chloride) | Methamphetamine, Amphetamine, MDA, MDMA, MDEA | GC-MS | Good chromatographic separation of diastereomers with no racemization observed. Linear range of 25 to 10,000 ng/mL. | [4] |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amino Acids | HPLC | Forms stable diastereomers suitable for HPLC separation. | [5] |
For the Derivatization of Alcohols:
Determining the enantiomeric purity of chiral alcohols is essential in asymmetric synthesis and the production of active pharmaceutical ingredients. Below is a comparison of mandelic acid and Mosher's acid for this purpose.
| Chiral Derivatizing Agent | Analyte(s) | Method | Key Performance Metrics | Reference(s) |
| (R)-Mandelic Acid | Secondary Alcohols | ¹H NMR | The difference in chemical shifts (Δδ) of the diastereomeric esters can be used to determine the absolute configuration. Hydrogen bonding in mandelate esters can lead to larger Δδ values compared to some other agents. | |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA / Mosher's Acid) | Secondary Alcohols | ¹H NMR | Well-established method for determining absolute configuration. The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results in chiral derivatization.
General Workflow for Chiral Derivatization
The following diagram illustrates a typical workflow for determining the enantiomeric excess of a chiral analyte using a CDA.
Caption: A generalized workflow illustrating the process of determining enantiomeric excess.
Protocol 1: Derivatization of a Primary Amine with this compound (General Procedure)
This protocol provides a general guideline for the derivatization of a primary amine with this compound for analysis by HPLC or GC-MS. Optimization of reaction conditions may be required for specific amines.
Materials:
-
Chiral primary amine (~10 mg)
-
(R)- or (S)-Ethyl mandelate (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the chiral primary amine (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the amine and this compound mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by column chromatography on silica gel.
-
Analyze the purified diastereomers by HPLC or GC-MS to determine the enantiomeric ratio.
Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid Chloride
This widely used protocol is for the preparation of Mosher's esters for the determination of enantiomeric excess and absolute configuration by NMR spectroscopy.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] (1.2 equivalents)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl] (1.2 equivalents)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two separate, dry NMR tubes
Procedure:
-
In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
To one tube, add a small drop of anhydrous pyridine, followed by approximately 1.2 equivalents of (R)-MTPA-Cl.
-
To the second tube, add a small drop of anhydrous pyridine, followed by approximately 1.2 equivalents of (S)-MTPA-Cl.
-
Seal the NMR tubes and allow the reactions to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC or NMR.
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric ester samples.
-
Compare the spectra to identify well-resolved signals corresponding to each diastereomer.
-
Integrate the signals to determine the enantiomeric ratio.
-
The difference in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on Mosher's model.
Logical Relationships in Chiral Derivatization
The following diagram illustrates the logical flow and key considerations when choosing and applying a chiral derivatizing agent.
Caption: A flowchart outlining the key steps and decisions in a chiral derivatization experiment.
Conclusion
This compound and its parent compound, mandelic acid, are effective chiral derivatizing agents, particularly for the resolution of amines. While not as extensively documented in direct comparative studies as some other agents like Mosher's acid, the available data suggests they are a viable option. The choice of the optimal CDA remains highly dependent on the specific analyte and the analytical instrumentation available. For amines, TFPC and MTPA-Cl have demonstrated excellent performance in GC-MS analysis. For alcohols, Mosher's acid remains a gold standard for NMR-based determination of absolute configuration and enantiomeric excess. Researchers are encouraged to screen a selection of CDAs and optimize the derivatization and analysis conditions to achieve the most accurate and reliable results for their specific application.
References
- 1. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl Mandelate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of ethyl mandelate, a common reagent in organic synthesis. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as causing serious eye irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side shields and chemical-resistant gloves, must be worn at all times.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors. In case of accidental contact with eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical attention.
Quantitative Data on this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference. This information is critical for a comprehensive understanding of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 774-40-3 | |
| EC Number | 212-263-0 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Boiling Point | 253 - 255 °C / 487.4 - 491 °F | |
| Flash Point | > 110 °C / > 230 °F | |
| Acute Oral Toxicity (LD50, Mouse) | 3750 mg/kg |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. Improper disposal can lead to environmental contamination and significant penalties. The following protocol outlines the necessary steps for its safe and compliant disposal.
1. Waste Identification and Classification:
-
Treat all unwanted this compound, including residues and contaminated materials, as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) office to confirm the specific hazardous waste classification. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.
2. Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled container.
-
Do not mix this compound with other incompatible waste streams. It is recommended to collect relatively unreactive, non-halogenated organic reagents in a specific waste container (often designated as "Container A" or similar by waste management services).
-
Ensure the waste container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition with a secure, leak-proof closure.
3. Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Indicate the associated hazards (e.g., "Eye Irritant").
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.
-
The storage area should be cool, dry, and well-ventilated.
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide all necessary documentation, including a waste profile sheet if required.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and any contaminated items into a designated hazardous waste container and dispose of it following the procedures outlined above.
-
For large spills, or if you are not equipped or trained to handle them, contact your institution's emergency response team or EHS office immediately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Personal Protective Equipment for Ethyl Mandelate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl mandelate. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling to prevent irritation and potential health effects. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all personnel.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes | Chemical Splash Goggles | Must be worn at all times when handling this compound to protect against splashes.[1] |
| Face | Face Shield | Recommended to be worn in addition to goggles when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2] |
| Body | Laboratory Coat or Chemical Apron | A lab coat should be worn to protect against minor spills.[1] A chemical apron provides an additional layer of protection. |
| Respiratory | NIOSH/MSHA Approved Respirator | Required when working outside of a fume hood or in poorly ventilated areas.[1][3] |
| Feet | Closed-Toed Shoes | Must be worn at all times in the laboratory to protect against spills. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.
A step-by-step workflow for the safe handling of this compound.
Donning and Doffing PPE
Donning Sequence:
-
Lab coat or apron
-
Respirator (if required)
-
Goggles
-
Face shield (if required)
-
Gloves
Doffing Sequence:
-
Gloves (peel off away from the body)
-
Face shield (if used)
-
Goggles
-
Lab coat or apron (roll it up with the contaminated side inward)
-
Respirator (if used)
-
Wash hands thoroughly with soap and water.
III. Glove Selection and Usage
| Glove Material | General Recommendation for this compound | Key Considerations |
| Nitrile | Recommended for incidental contact. | Good for solvents, oils, and some acids. Visibly tears when punctured, providing a clear indication of a breach. |
| Neoprene | Recommended for extended contact. | Good for acids, bases, alcohols, and phenols. |
| Latex | Not Recommended | Poor for many organic solvents. Can cause allergic reactions. |
| Butyl Rubber | Consider for high-risk applications | Recommended for highly toxic materials and those absorbed through the skin. |
Important Glove Usage Protocols:
-
Always inspect gloves for rips or punctures before use.
-
If a chemical spills or splashes on your gloves, remove and replace them immediately.
-
Never wash or reuse disposable gloves.
-
Remove gloves before touching common objects such as doorknobs, phones, or elevator buttons.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous waste.
A workflow for the proper disposal of this compound waste.
Decontamination and Disposal Procedures
-
Liquid Waste: Collect all excess this compound and solutions in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste: Place all contaminated disposable items, including gloves, bench paper, and pipette tips, into a designated, labeled, and sealed hazardous waste container.
-
Contaminated PPE:
-
Disposable PPE (gloves, etc.) should be disposed of as hazardous waste.
-
Reusable PPE (face shields, goggles) should be decontaminated with soap and water before reuse.
-
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation during cleanup.
-
Final Disposal: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with federal, state, and local regulations. Do not discharge to sewer systems.
By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
